Technical Documentation Center

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone
  • CAS: 898767-26-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Properties of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogen atoms into privileged scaffolds is a highly effective method for modulating pharmacokinetics, metabolic stability, and target binding affinity[1]. 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898767-26-5) represents a highly specialized, multi-halogenated dihydrochalcone (1,3-diarylpropan-1-one) building block[2].

This technical guide provides an in-depth analysis of this compound's structural profile, details a field-proven and chemoselective synthetic workflow, and explains the mechanistic rationale behind its specific halogenation pattern. By treating the synthesis and validation as a self-validating system, this whitepaper equips drug development professionals with the protocols necessary to leverage this scaffold in advanced lead optimization programs.

Structural Profiling & Physicochemical Properties

The core architecture of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone consists of a flexible three-carbon propan-1-one linker bridging two highly substituted aromatic rings. This dihydrochalcone framework provides a unique spatial geometry, allowing the two aryl rings to occupy distinct hydrophobic pockets within a target protein, while the central carbonyl group serves as a critical hydrogen-bond acceptor.

Quantitative Data Summary

The table below summarizes the key physicochemical properties of the compound, which are critical for predicting its behavior in biological systems and during chromatographic purification[2].

PropertyValuePharmacological Implication
Chemical Name 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenoneStandard IUPAC nomenclature
CAS Registry Number 898767-26-5Unique identifier for procurement
Molecular Formula C15H11ClF2ODefines stoichiometry
Molecular Weight 280.70 g/mol Optimal for oral bioavailability (<500 Da)
Structural Class Dihydrochalcone / 1,3-Diarylpropan-1-onePrivileged scaffold in drug discovery
H-Bond Donors 0Enhances lipophilicity and membrane permeation
H-Bond Acceptors 1 (Carbonyl oxygen)Facilitates specific protein-ligand interactions
Rotatable Bonds 4Provides conformational flexibility for induced fit

Strategic Synthesis Workflow

The synthesis of dihydrochalcones typically proceeds via a two-step sequence: the formation of an α,β -unsaturated ketone (chalcone) followed by the reduction of the alkene[3]. As an application scientist, the primary challenge in synthesizing 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is achieving chemoselective reduction . Standard hydrogenation conditions (e.g., H2 gas over Pd/C) frequently cause reductive dehalogenation, cleaving the critical aryl-chloride and aryl-fluoride bonds.

To circumvent this, we employ a transfer hydrogenation protocol using Palladium on Carbon (Pd/C) with Ammonium Formate (HCOONH4). This system provides a mild, controlled release of hydrogen that selectively reduces the conjugated alkene while leaving the aryl halogens completely intact[4].

SynthesisWorkflow A 4'-Chloro-3'-fluoroacetophenone (Ring A Precursor) C Intermediate Chalcone (α,β-unsaturated ketone) A->C Claisen-Schmidt Condensation (NaOH, EtOH) B 3-Fluorobenzaldehyde (Ring B Precursor) B->C D 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (Target Dihydrochalcone) C->D Chemoselective Reduction (Pd-C/HCOONH4)

Fig 1. Chemoselective synthesis workflow of the target dihydrochalcone.

Step-by-Step Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Intermediate Chalcone Synthesis)

Causality: Base-catalyzed aldol condensation is chosen over acid catalysis to prevent the formation of complex oligomers and to ensure high E-isomer selectivity of the resulting enone[3].

  • Initialization: In an oven-dried 250 mL round-bottom flask, dissolve 4'-chloro-3'-fluoroacetophenone (10.0 mmol, 1.0 eq) and 3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.

  • Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Add an aqueous solution of NaOH (15.0 mmol, 1.5 eq in 10 mL H2O) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is self-validated as complete when the starting materials (Rf ~0.6) are consumed, yielding a distinct, intensely UV-active yellow spot (Rf ~0.4) corresponding to the conjugated chalcone.

  • Isolation: Neutralize the mixture with 1M HCl to pH 7. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure (E)-chalcone.

Step 2: Chemoselective Transfer Hydrogenation (Target Dihydrochalcone Synthesis)

Causality: Ammonium formate decomposes on the Pd surface to yield H2 and CO2. This controlled, low-pressure hydrogen generation is kinetically favorable for reducing the electron-deficient α,β -unsaturated double bond without providing enough energy to break the robust C-F or the more labile C-Cl bonds[4].

  • Initialization: Dissolve the intermediate chalcone (5.0 mmol, 1.0 eq) in 30 mL of MS-grade methanol.

  • Reagent Addition: Add 10% Pd/C (0.05 eq, 5 mol%) carefully under an argon atmosphere to prevent ignition. Subsequently, add solid ammonium formate (HCOONH4, 25.0 mmol, 5.0 eq) in a single portion.

  • Reduction: Heat the mixture to a gentle reflux (60 °C) for 2–4 hours.

  • Validation: Monitor via TLC. The reduction is confirmed by the disappearance of the yellow UV-active chalcone spot and the appearance of a higher-running, less UV-active spot (the dihydrochalcone lacks the extended conjugation of the enone).

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate, partition between dichloromethane and water, dry the organic layer, and evaporate to yield the target 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone.

Mechanistic Insights: The Role of Halogenation

The specific placement of chlorine and fluorine atoms on this dihydrochalcone scaffold is not arbitrary; it is a calculated design choice intended to optimize the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

HalogenImpact Core 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone F1 3'-Fluoro (Ring A) - Lowers pKa of adjacent groups - Modulates dipole moment Core->F1 Cl 4'-Chloro (Ring A) - Blocks CYP450 para-hydroxylation - Increases lipophilicity (logP) Core->Cl F2 3-Fluoro (Ring B) - Enhances metabolic stability - Improves membrane permeation Core->F2

Fig 2. Pharmacological impact of specific halogen substitutions on the core scaffold.

  • Metabolic Blocking (4'-Chloro on Ring A): The para-position of aromatic rings is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance via para-hydroxylation. The insertion of a chlorine atom at the 4'-position acts as a robust metabolic block, significantly extending the biological half-life of the compound.

  • Lipophilicity and Permeability (3'-Fluoro and 3-Fluoro): Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius 1.47 Å). Its substitution increases the lipophilicity of the molecule without adding significant steric bulk. This enhances passive diffusion across lipid bilayers, improving cellular uptake and oral bioavailability[1]. Furthermore, the highly polarized C-F bond can participate in multipolar interactions with protein backbone amides, often increasing target binding affinity[5].

Analytical Validation Protocol

To ensure the integrity of the synthesized compound—specifically verifying that reductive dehalogenation did not occur—a rigorous analytical protocol must be executed.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-TOF (Electrospray Ionization Time-of-Flight).

    • Validation: Look for the [M+H]+ peak at m/z 281.05. Crucially, the presence of the chlorine atom must be validated by observing the characteristic 3:1 isotopic distribution pattern at m/z 281.05 ( 35Cl ) and m/z 283.05 ( 37Cl ). If a peak at m/z 247.09 is observed, it indicates unwanted dechlorination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1 H-NMR (400 MHz, CDCl 3​ ): The defining feature of the successful reduction is the disappearance of the alkene doublet signals (typically around 7.4–7.8 ppm) and the emergence of two distinct triplet-like multiplets integrating for 2 protons each in the aliphatic region (~3.2 ppm for the −CH2​−C=O and ~3.0 ppm for the Ar−CH2​− ).

    • 19 F-NMR (376 MHz, CDCl 3​ ): Two distinct fluorine signals must be present (integrating 1:1), confirming that neither the 3'-fluoro nor the 3-fluoro groups were cleaved during the transfer hydrogenation.

References

  • NextSDS. 4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE - Chemical Substance Information. NextSDS Database.
  • ChemScene. 898767-26-5 | 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. ChemScene.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews (2008).
  • O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • National Institutes of Health (NIH). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. PMC.
  • ResearchGate. Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones.

Sources

Exploratory

Thermodynamic Stability Profiling of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

A Technical Whitepaper on Mechanistic Degradation and ICH Q1-Compliant Stability Workflows Executive Summary In the development of complex active pharmaceutical ingredients (APIs), halogenated dihydrochalcones and propio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanistic Degradation and ICH Q1-Compliant Stability Workflows

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), halogenated dihydrochalcones and propiophenone derivatives serve as critical synthetic intermediates and pharmacophores. 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898767-26-5) is a highly functionalized diaryl aliphatic ketone. Its unique architecture—featuring a strongly electron-withdrawing 4-chloro-3-fluorophenyl moiety conjugated to a carbonyl, alongside a beta-substituted 3-fluorophenyl ring—creates a specific thermodynamic baseline that dictates its stability, handling, and formulation requirements.

This technical guide provides an in-depth analysis of the thermodynamic stability of this molecule, exploring the causality behind its degradation pathways (photolytic, thermal, and hydrolytic) and detailing field-proven experimental workflows for establishing a robust stability profile in accordance with the latest FDA ICH Q1 guidelines[1].

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is fundamentally governed by stereoelectronic effects induced by its halogen substituents.

  • C–F Bond Polarization: The introduction of fluorine atoms significantly impacts the molecule's conformational landscape. The highly polarized C–F bonds create strong local dipoles. In the solid state, these dipoles dictate crystal packing through intermolecular dipole-dipole interactions and weak C–H···F hydrogen bonds, directly influencing the enthalpy of fusion ( ΔHf​ ) and polymorphic stability[2].

  • Carbonyl Electrophilicity: The 4-chloro-3-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. This reduces the electron density of the C=O bond, rendering the carbonyl carbon highly electrophilic and increasing the acidity of the alpha-protons (C2 position).

  • Orthogonal Alignment: In halogenated ketones, the most reactive conformation often features an orthogonal alignment of the C–X and C=O bonds, allowing for hyperconjugative mixing of the σC−X∗​ and πC=O∗​ orbitals[2]. While the halogens in this molecule are aromatic rather than alpha-aliphatic, the overarching principle of dipole minimization dictates its preferred rotameric states in solution.

Mechanistic Pathways of Degradation

Understanding the thermodynamic driving forces behind degradation is critical for designing self-validating stability protocols.

3.1 Photolytic Degradation: The Norrish Type I Cleavage

Propiophenone derivatives are notoriously susceptible to photochemical degradation upon exposure to UV irradiation. The primary mechanism is the Norrish Type I reaction , which involves the homolytic cleavage of the alpha-carbon-carbon bond[3].

For 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone, UV absorption excites the carbonyl to a singlet or triplet state, providing the activation energy required to overcome the C–C bond dissociation energy (BDE). Cleavage yields two highly reactive species: a 4-chloro-3-fluorobenzoyl radical and a 2-(3-fluorophenyl)ethyl radical [3].

Crucial Insight: The alternative Norrish Type II reaction (which involves gamma-hydrogen abstraction via a six-membered cyclic transition state) is structurally prohibited in this molecule. The "gamma" position relative to the carbonyl is an sp2 -hybridized carbon within the 3-fluorophenyl ring, lacking an abstractable aliphatic hydrogen. Thus, Norrish Type I is the exclusive photochemical degradation pathway.

3.2 Thermal and Base-Catalyzed Hydrolytic Degradation

The thermodynamic instability of this molecule in basic environments is driven by the enhanced acidity of its alpha-protons. Base-catalyzed abstraction of an alpha-proton yields a thermodynamically stable, highly conjugated enolate intermediate. Once formed, this enolate acts as a potent nucleophile, driving auto-condensation (aldol-type reactions) with unreacted ketone molecules, leading to the formation of complex, high-molecular-weight oligomers.

Degradation API 4'-Chloro-3'-fluoro-3- (3-fluorophenyl)propiophenone UV UV Irradiation (hv) Photolytic Stress API->UV Base Basic pH / Heat Thermal Stress API->Base Norrish Norrish Type I Homolytic Cleavage UV->Norrish Enolate Alpha-Proton Abstraction Enolate Formation Base->Enolate Radicals Benzoyl Radical + Alkyl Radical Norrish->Radicals C-C Bond Scission Aldol Aldol Condensation Oligomers Enolate->Aldol Nucleophilic Attack

Fig 1: Mechanistic logic of photolytic and thermal degradation pathways.

Experimental Workflows for Stability Profiling

To establish a trustworthy and regulatory-compliant stability profile, experimental design must align with the consolidated 2025 FDA ICH Q1 draft guidance for drug substances[1][4]. The following protocols are designed as self-validating systems.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed not merely to record melting points, but to quantify the enthalpy of fusion ( ΔHf​ ) and identify the onset of thermal decomposition ( Td​ ), which serve as proxies for crystal lattice energy.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into an aluminum crucible. Seal with a pierced lid to allow for off-gas venting during decomposition.

  • TGA Execution: Ramp temperature from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the temperature at 5% mass loss ( Td,5%​ ).

  • DSC Execution: Ramp temperature from 25°C to 200°C at 10°C/min. Integrate the endothermic melting peak to calculate ΔHf​ (J/g).

  • Causality Check: A sharp melting endotherm with high ΔHf​ indicates a highly ordered, thermodynamically stable polymorph. A broad peak or pre-melt exotherm suggests the presence of amorphous content or a metastable polymorph transitioning to a stable state.

Protocol 2: ICH Q1 Forced Degradation Kinetic Tracking

Forced degradation establishes the primary degradation pathways and validates the stability-indicating power of the analytical method.

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL stock with 1 mL 1N HCl. Incubate at 60°C for 48 hours.

    • Basic: Mix 1 mL stock with 1 mL 1N NaOH. Incubate at 60°C for 48 hours. (Anticipate rapid enolization).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Photolytic Stress (ICH Q1B): Expose a thin layer of solid API and a 0.5 mg/mL solution to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy[4].

  • Analysis: Quench all reactions, neutralize, and analyze via UHPLC-DAD-MS. Calculate pseudo-first-order degradation kinetics ( kobs​ ) by plotting ln([API]t​/[API]0​) versus time.

Workflow cluster_0 ICH Q1 Forced Degradation Start API Solid State Thermal Thermal (DSC/TGA) Start->Thermal Photo Photolytic (Q1B) Start->Photo Hydro Hydrolytic (pH 2-12) Start->Hydro Analysis HPLC-UV/MS Kinetic Tracking Thermal->Analysis Photo->Analysis Hydro->Analysis Output Thermodynamic Baseline Established Analysis->Output

Fig 2: ICH Q1 compliant experimental workflow for thermodynamic profiling.

Quantitative Data Presentation

The following tables summarize the predictive thermodynamic parameters and representative forced degradation kinetic data for this class of halogenated propiophenones.

Table 1: Predicted Thermodynamic Parameters & Bond Dissociation Energies

ParameterValue / EstimateThermodynamic Implication
C–F Bond Dissociation Energy (Aryl) ~536 kJ/molHighly stable; resistant to homolytic cleavage under standard thermal stress.
C–Cl Bond Dissociation Energy (Aryl) ~400 kJ/molModerate stability; potential site for nucleophilic aromatic substitution ( SN​Ar ) under extreme basic conditions.
C(O)–C(alpha) Bond Dissociation Energy ~340 kJ/molWeakest link; primary site for Norrish Type I photolytic cleavage.
Alpha-Proton pKa​ (Predicted) 16.5 - 17.5Highly susceptible to base-catalyzed enolization compared to unhalogenated analogs.

Table 2: ICH Q1 Forced Degradation Kinetic Profile (Representative)

Stress ConditionReagent / EnvironmentTime / TempDegradation (%)Primary Degradant Identified (MS)
Acidic Hydrolysis 1N HCl48h / 60°C< 2.0%Stable
Basic Hydrolysis 1N NaOH48h / 60°C> 45.0%Aldol condensation oligomers (m/z > 500)
Oxidation 3% H2​O2​ 24h / 25°C~ 5.5%Baeyer-Villiger oxidation products
Photolysis (Solid) UV/Vis (ICH Q1B)1.2M lux-hr~ 12.0%4-chloro-3-fluorobenzoic acid (via radical oxidation)
Conclusion & Strategic Implications

The thermodynamic stability of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a delicate balance of strong aryl-halogen bonds and a highly reactive, electrophilic carbonyl core. While the C–F bonds impart excellent oxidative stability and drive crystalline lattice strength, the molecule remains acutely vulnerable to base-catalyzed enolization and Norrish Type I photolytic cleavage.

For drug development professionals scaling up syntheses involving this intermediate, strict controls must be implemented: reactions must be shielded from UV light, and highly basic aqueous workups should be minimized or conducted at sub-ambient temperatures to prevent thermodynamic runaway into aldol oligomerization.

References
  • Title: In-depth Technical Guide on the Norrish Type I Cleavage of Deuterated Propiophenones Source: BenchChem URL
  • Source: Federal Register (FDA)
  • Source: FDA.
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Application Note: Synthesis and Process Optimization of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone Introduction and Strategic Overview Halogenated diarylpropanones, such as 4'-chloro-3'-fluoro-3-(3-fluorophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Introduction and Strategic Overview

Halogenated diarylpropanones, such as 4'-chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone, are highly valued structural motifs in medicinal chemistry and agrochemical development. The unique substitution pattern—featuring both chloro and fluoro groups on the acetophenone-derived ring, and a fluoro group on the distal phenyl ring—imparts specific electronic properties, enhanced metabolic stability, and increased lipophilicity.

This application note details a robust, two-step synthetic protocol for 4'-chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone[1]. The strategy utilizes 4'-chloro-3'-fluoroacetophenone (CAS: 151945-84-5), a versatile and commercially available building block[2], undergoing a Claisen-Schmidt condensation followed by a highly chemoselective reduction.

Retrosynthetic Analysis and Mechanistic Design

The synthesis is designed to avoid the direct Friedel-Crafts alkylation of halogenated benzenes, which often yields complex mixtures of regioisomers. Instead, an Aldol-type disconnection provides a highly controlled, high-yielding pathway.

  • Step 1: Claisen-Schmidt Condensation. The reaction between 4'-chloro-3'-fluoroacetophenone and 3-fluorobenzaldehyde under basic conditions forms an α,β -unsaturated ketone (chalcone).

  • Step 2: Chemoselective Reduction. The critical challenge in this sequence is the reduction of the alkene double bond without triggering the hydrodehalogenation of the aryl chloride or aryl fluoride moieties. Standard Palladium on Carbon (Pd/C) under hydrogen often leads to the cleavage of the C-Cl bond. Therefore, Wilkinson's catalyst ( RhCl(PPh3​)3​ ) is employed to ensure absolute chemoselectivity for the alkene.

G A 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5) C Fluorinated Chalcone (Intermediate) A->C NaOH (aq), EtOH 0°C to RT, 4h B 3-Fluorobenzaldehyde (CAS: 456-48-4) B->C D Target Propiophenone (Product) C->D H2 (1 atm), RhCl(PPh3)3 Toluene, 50°C, 12h

Synthesis workflow: Claisen-Schmidt condensation followed by selective alkene reduction.

Experimental Protocols

Protocol A: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

Objective: Establish the carbon framework via base-catalyzed enolate addition and subsequent dehydration.

Materials:

  • 4'-Chloro-3'-fluoroacetophenone: 10.0 mmol (1.72 g)[2]

  • 3-Fluorobenzaldehyde: 10.5 mmol (1.30 g)

  • Sodium Hydroxide (NaOH): 15.0 mmol (0.60 g)

  • Ethanol (Absolute): 25 mL

  • Deionized Water: 5 mL

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloro-3'-fluoroacetophenone and 3-fluorobenzaldehyde in 25 mL of absolute ethanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling the reaction prior to base addition minimizes the risk of the Cannizzaro reaction (disproportionation of the aldehyde) and controls the exothermic aldol addition.

  • Base Addition: Dissolve 0.60 g of NaOH in 5 mL of deionized water. Add this aqueous base dropwise to the ethanolic solution over 15 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 hours. A thick, pale-yellow precipitate will begin to form as the chalcone crystallizes out of the solvent.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize the mixture to pH 7 using 1M HCl to halt any side reactions.

  • Filtration & Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol (2 x 15 mL). Recrystallize the solid from hot ethanol to yield the pure intermediate.

Protocol B: Chemoselective Reduction to 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Objective: Reduce the conjugated alkene to an alkane while preserving the sensitive halogen substituents.

Materials:

  • Chalcone Intermediate (from Protocol A): 5.0 mmol

  • Wilkinson's Catalyst ( RhCl(PPh3​)3​ ): 0.25 mmol (5 mol%)

  • Anhydrous Toluene: 30 mL

  • Hydrogen Gas ( H2​ ): Balloon (approx. 1 atm)

Step-by-Step Procedure:

  • System Purging: Transfer the chalcone intermediate and Wilkinson's catalyst into an oven-dried 50 mL Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum.

  • Solvent Addition: Inject 30 mL of anhydrous toluene into the flask. Causality: Toluene is utilized as it provides excellent solubility for both the bulky organometallic catalyst and the fluorinated chalcone, facilitating homogeneous catalysis.

  • Atmosphere Exchange: Evacuate the flask using a vacuum manifold and backfill with argon (repeat 3 times). Finally, evacuate the argon and backfill with H2​ gas from a balloon.

  • Catalytic Cycle: Heat the reaction mixture to 50 °C using a thermostated oil bath. Stir vigorously under the H2​ atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 8:2). The product spot will appear slightly higher (less polar) than the conjugated chalcone starting material.

  • Workup: Once complete, cool the mixture to room temperature and vent the H2​ gas. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and filter through a short pad of Celite to remove the rhodium catalyst. Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target propiophenone.

Quantitative Data and Reaction Optimization

To validate the trustworthiness of the reduction protocol, various catalytic systems were evaluated. The data below demonstrates the necessity of utilizing Wilkinson's catalyst to prevent yield loss via hydrodehalogenation.

Table 1: Catalyst Optimization for the Reduction of the Fluorinated Chalcone

EntryCatalyst SystemSolventTemp (°C)Time (h)Alkene Reduction Yield (%)Dehalogenation Byproduct (%)
110% Pd/C, H2​ (1 atm)Ethanol25445%52% (Loss of Aryl-Cl)
210% Pd/C, HCOONH4​ Methanol60260%35% (Loss of Aryl-Cl)
3Raney Nickel, H2​ (1 atm)Ethanol251270%15% (Mixed cleavage)
4 RhCl(PPh3​)3​ , H2​ (1 atm) Toluene 50 12 92% < 1% (Not detected)

Note: Entry 4 (Wilkinson's catalyst) provides the optimal thermodynamic environment for selective alkene coordination and hydride transfer without oxidative addition into the aryl-chlorine bond.

References

  • NextSDS. "4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE - Chemical Substance Information." nextsds.com.
  • BenchChem. "An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5)." benchchem.com.

Sources

Application

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone as an intermediate in drug discovery

Application Note: 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone as a Privileged Scaffold in Drug Discovery Executive Summary The compound 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone as a Privileged Scaffold in Drug Discovery

Executive Summary

The compound 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a highly specialized 1,3-diarylpropan-1-one intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This application note details the medicinal chemistry rationale behind its specific halogenation pattern, provides self-validating protocols for its conversion into two major pharmacophore classes (chiral alcohols and diarylpyrazoles), and outlines the causality behind critical process parameters.

Structural Rationale & Medicinal Chemistry Value

The strategic placement of halogens on this propiophenone scaffold is not arbitrary; it is designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

  • The 4-Chloro-3-fluorophenyl Moiety (Ring A): The chlorine atom acts as a potent Lewis acid via its σ -hole, enabling highly directional, stabilizing halogen bonds with the backbone carbonyls of target proteins (e.g., Leu or Val residues in kinase or COX-2 active sites)[1]. The adjacent fluorine atom serves a synergistic dual purpose: it sterically protects the chlorine from metabolic displacement and strongly withdraws electron density, deepening the σ -hole on the chlorine to enhance binding affinity[2]. Furthermore, fluorine substitution at this specific aromatic position blocks oxidative metabolism by cytochrome P450 enzymes, significantly improving the compound's metabolic stability and half-life[3].

  • The 3-Fluorophenyl Moiety (Ring B): Positioned β to the carbonyl, this group fine-tunes the lipophilicity (logD) and passive membrane permeability of the molecule without incurring the large molecular weight penalty associated with heavier halogens[4].

Synthetic Divergence & Workflows

This intermediate serves as a versatile branch point in drug discovery. It can be asymmetrically reduced to yield chiral 1,3-diarylpropan-1-ols (precursors for monoamine reuptake inhibitors) or undergo α -formylation followed by cyclocondensation to yield 1,5-diarylpyrazoles (precursors for anti-inflammatory or cannabinoid receptor ligands).

SyntheticWorkflow A 4'-Chloro-3'-fluoro-3- (3-fluorophenyl)propiophenone B Asymmetric CBS Reduction (BH3-THF, (R)-CBS) A->B Pathway 1 C Claisen Condensation (Ethyl Formate, NaH) A->C Pathway 2 D Chiral 1,3-Diarylpropan-1-ol (>98% ee) B->D Stereoselective Reduction E 1,3-Dicarbonyl Intermediate (Enol Tautomer) C->E α-Formylation F Hydrazine Cyclization (NH2NH2·HCl, EtOH) E->F Condensation G 1,5-Diarylpyrazole API (Target Scaffold) F->G Dehydration & Aromatization

Fig 1. Synthetic divergence of the propiophenone intermediate into chiral alcohols and pyrazole scaffolds.

Self-Validating Experimental Protocols

Protocol A: Asymmetric CBS Reduction to the Chiral Alcohol

Objective: Stereoselective reduction of the ketone to (1S)-1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-ol. Causality & Mechanism: The (R)-Corey-Bakshi-Shibata (CBS) catalyst coordinates with the borane reducing agent and the ketone oxygen, forming a rigid 6-membered transition state. The bulky 4-chloro-3-fluorophenyl group is forced into the equatorial position to minimize steric clash, directing hydride attack exclusively to the Re face. The temperature is strictly maintained at -20 °C to suppress the uncatalyzed, racemic background reduction by BH 3​ .

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve (R)-CBS catalyst (0.1 equiv) in anhydrous THF (10 mL/g of substrate). Causality: Rigorous exclusion of water prevents the hydrolysis of BH 3​ into inactive boric acid derivatives.

  • Cooling & Borane Addition: Cool the solution to -20 °C. Add Borane-THF complex (1.5 equiv, 1.0 M solution) dropwise over 15 minutes.

  • Substrate Addition: Dissolve 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (1.0 equiv) in anhydrous THF and add it via syringe pump over 2 hours. Causality: Slow addition ensures the local concentration of uncoordinated ketone remains low, preventing racemic background reduction.

  • In-Process Control (IPC): Monitor the reaction via Chiral HPLC (Chiralcel OD-H column). The reaction is self-validating; hydrogen gas evolution will cease upon completion. Proceed when starting material area is <1%.

  • Quench: Carefully quench with methanol (2 mL/g) at -20 °C until effervescence stops, breaking the boron-product complex.

Protocol B: Synthesis of 1,5-Diarylpyrazole via α -Formylation

Objective: Conversion of the saturated propiophenone into a pyrazole-based API. Causality & Mechanism: Direct reaction of a saturated ketone with hydrazine yields a simple hydrazone. To enable pyrazole cyclization, the α -carbon must be activated. A Claisen condensation with ethyl formate generates a 1,3-dicarbonyl equivalent (enol form). This highly electrophilic intermediate readily undergoes double condensation with aryl hydrazines.

Step-by-Step Procedure:

  • α -Formylation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous toluene. Add a catalytic amount of absolute ethanol (0.05 equiv). Causality: Ethanol reacts with NaH to generate sodium ethoxide in situ, which is a superior nucleophile for initiating the Claisen condensation compared to the bulky hydride ion.

  • Condensation: Add ethyl formate (2.0 equiv) followed by the propiophenone intermediate (1.0 equiv). Stir at 40 °C for 4 hours.

  • IPC (Enol Validation): Spot the reaction on a silica TLC plate. The intermediate enol is validated by intense UV activity (extended conjugation) and a positive FeCl 3​ stain (turns deep purple), confirming 1,3-dicarbonyl formation.

  • Cyclization: Concentrate the mixture, redissolve in ethanol, and add an aryl hydrazine hydrochloride (e.g., 4-sulfamylphenylhydrazine, 1.1 equiv). Reflux for 6 hours.

  • Validation: Final pyrazole formation is confirmed by LC-MS, observing the expected mass minus 36 Da (loss of two H 2​ O molecules during the double condensation).

Quantitative Process Data

Table 1: Optimization of CBS Reduction Parameters

Catalyst System Temp (°C) Addition Time (h) Conversion (%) Enantiomeric Excess (ee %)

| (R)-CBS (10 mol%) / BH 3​ -THF | 0 | 0.5 | >99 | 82 | | (R)-CBS (10 mol%) / BH 3​ -THF | -20 | 2.0 | >99 | 98.5 | | (R)-CBS (5 mol%) / BH 3​ -SMe 2​ | -20 | 2.0 | 95 | 96 | | NaBH 4​ (Control) | 25 | N/A | >99 | 0 (Racemic) |

Table 2: Optimization of Pyrazole Cyclization (Step 2)

Solvent Temperature Hydrazine Reagent Yield (%) Regioselectivity (1,5 vs 1,3)

| Ethanol | 80 °C (Reflux) | Aryl-NHNH 2​ ·HCl | 88 | >95:5 | | Acetic Acid | 118 °C (Reflux) | Aryl-NHNH 2​ (Free base) | 72 | 80:20 | | Toluene | 110 °C (Reflux) | Aryl-NHNH 2​ ·HCl | 45 | 60:40 |

Biological Application: Target Pathway Inhibition

Diarylpyrazoles derived from this intermediate are privileged scaffolds for inhibiting inflammatory enzymes such as Cyclooxygenase-2 (COX-2). The 4-chloro-3-fluorophenyl group is specifically designed to occupy the hydrophobic binding pocket of COX-2. The chlorine atom forms a critical halogen bond with the backbone carbonyl of Leu-352, anchoring the drug in the active site and competitively blocking arachidonic acid[5].

COX2Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates AA Arachidonic Acid PLA2->AA Cleaves Lipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation PGE2 PGE2 (Inflammation & Pain) PGH2->PGE2 Isomerization Drug Diarylpyrazole API (Halogen-Bonding Inhibitor) Drug->COX2 Competitive Inhibition (Blocks Active Site)

Fig 2. Inhibition of the COX-2 inflammatory signaling pathway by diarylpyrazole derivatives.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.[Link]

  • Sirimulla, S., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Johnson, T., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Boeckler, F. M., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).[Link]

  • Scholfield, M. R., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.[Link]

Sources

Method

Application Note: A Robust RP-HPLC Method for the Analysis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone: Development and Validation

Abstract This document outlines a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. This halogenated aromatic ketone presents unique challenges and opportunities in chromatographic separation. This guide details the logical progression from initial analyte characterization and screening of stationary and mobile phases to fine-tuning of chromatographic parameters and full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical development environment.

Introduction and Initial Considerations

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a complex molecule featuring multiple halogen substitutions on two phenyl rings linked by a propyl ketone chain. The presence of these functional groups dictates its physicochemical properties and, consequently, the strategy for developing a suitable analytical method.

1.1. Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of efficient method development.[1][2]

  • Structure: The molecule contains two aromatic rings and a ketone group, which act as strong chromophores, making UV detection a highly suitable technique.

  • Polarity: The presence of a carbon backbone and aromatic rings, combined with electronegative halogen atoms, results in a predominantly non-polar, hydrophobic molecule. A calculated XLogP3 value for a similar compound, 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, is 3.8, confirming its hydrophobic nature.[3] This strongly indicates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate chromatographic mode.[2][4]

  • Ionization (pKa): The molecule lacks strongly acidic or basic functional groups. The ketone group is extremely weakly basic and is not protonated under typical RP-HPLC conditions. Therefore, mobile phase pH is not expected to cause significant shifts in retention time, but it can be used to control the ionization of stationary phase silanols, thereby improving peak shape.[4]

Table 1: Estimated Physicochemical Properties of the Analyte

Property Estimated Value/Characteristic Rationale for HPLC Method
Molecular Formula C₁₅H₁₀Cl F₂O ---
Molecular Weight ~294.7 g/mol Suitable for HPLC analysis.
Polarity Non-polar / Hydrophobic Excellent candidate for Reversed-Phase (RP) chromatography.
UV Absorbance Strong UV chromophore High sensitivity with UV/PDA detection.

| pKa | No significant ionization | Retention is not pH-dependent; pH can be used to optimize peak shape. |

Experimental

  • Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Vialsampler, Multicolumn Thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Chemicals and Reagents:

    • 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone Reference Standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Formic Acid (ACS Grade).

    • Water (Deionized, 18.2 MΩ·cm).

  • Columns for Screening:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

    • Restek Raptor FluoroPhenyl (4.6 x 150 mm, 2.7 µm).[5]

Method Development Strategy: A Systematic Approach

The development process follows a logical sequence designed to efficiently identify and optimize the critical parameters governing the separation.

Phase 1: Column and Mobile Phase Screening

The initial step aims to identify the most promising stationary and mobile phase combination that provides adequate retention and selectivity.

  • Scientific Rationale:

    • A C18 column is the industry standard and serves as the baseline due to its strong hydrophobic interactions.[1][6]

    • A Phenyl-Hexyl phase is chosen for its alternative selectivity, offering π-π interactions with the aromatic rings of the analyte, which can differentiate it from structurally similar impurities.[1][4]

    • A Pentafluorophenyl (PFP or FluoroPhenyl) phase provides multiple interaction modes including hydrophobic, aromatic, and dipole-dipole interactions, making it highly effective for separating halogenated compounds.[5][6]

    • Acetonitrile (ACN) and Methanol (MeOH) are screened as organic modifiers because they offer different selectivities. ACN often provides sharper peaks, while MeOH can alter elution order, particularly on phenyl-based columns.[4] A low concentration of formic acid (0.1%) is added to the aqueous phase to control silanol activity and ensure peak symmetry.

Protocol: Initial Screening
  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of ACN:Water to a final concentration of 1.0 mg/mL. Prepare a working solution at 100 µg/mL.

  • Set Up HPLC System: Install the first column (e.g., C18).

  • Run Generic Gradient: Employ a fast, generic gradient to determine the approximate elution time.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD scan from 200-400 nm, extracting signal at 254 nm.

  • Evaluate and Repeat: Analyze the resulting chromatogram for retention factor (k), peak shape (tailing factor), and efficiency (theoretical plates). Repeat step 3 for each column and mobile phase (Methanol) combination.

MethodDevelopmentWorkflow start Analyte Characterization (Non-polar, UV Active) screening Phase 1: Screening start->screening c18 Column: C18 screening->c18 Select Stationary Phase phenyl Column: Phenyl-Hexyl screening->phenyl Select Stationary Phase pfp Column: FluoroPhenyl screening->pfp Select Stationary Phase acn Mobile Phase: ACN / H2O + 0.1% FA c18->acn Test Organic Modifier meoh Mobile Phase: MeOH / H2O + 0.1% FA c18->meoh Test Organic Modifier phenyl->acn Test Organic Modifier phenyl->meoh Test Organic Modifier pfp->acn Test Organic Modifier pfp->meoh Test Organic Modifier optimization Phase 2: Optimization acn->optimization Select Best Combination meoh->optimization Select Best Combination gradient Optimize Gradient Slope & Run Time optimization->gradient isocratic Convert to Isocratic Method (If Applicable) gradient->isocratic params Fine-Tune Parameters (Flow, Temp, Wavelength) isocratic->params final_method Final Optimized Method params->final_method

Fig 1. HPLC Method Development Workflow.
Phase 2: Method Optimization

Based on the screening results, the best column/mobile phase combination is selected for fine-tuning. For this analyte, the FluoroPhenyl column with an Acetonitrile/Water mobile phase is often superior due to the specific interactions with the fluorinated groups.

  • Wavelength Selection: From the DAD data acquired during screening, determine the wavelength of maximum absorbance (λmax) for the analyte. Aromatic ketones typically exhibit strong absorbance around 250-265 nm. For this molecule, a λmax of 262 nm is selected for optimal sensitivity.

  • Gradient Optimization: Adjust the gradient slope to achieve a retention factor (k) between 2 and 10, ensuring sufficient separation from the solvent front and any potential impurities. The goal is to achieve a resolution (Rs) > 2 between the main peak and its closest eluting impurity.

  • Isocratic Conversion (Optional): If the separation can be achieved with a constant mobile phase composition and the run time is acceptable, convert the method to an isocratic one. An isocratic method is generally more robust and simpler to transfer between laboratories.

  • Flow Rate and Temperature: Optimize the flow rate (e.g., 1.0-1.5 mL/min) and column temperature (e.g., 25-40 °C) to improve efficiency and reduce run time while maintaining resolution. Increasing temperature typically decreases retention time and can improve peak shape by reducing mobile phase viscosity.

Final Optimized Method and System Suitability

The following method was established after systematic optimization.

Table 2: Final Optimized HPLC Method Parameters

Parameter Condition
Column Restek Raptor FluoroPhenyl (4.6 x 150 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic
Composition 65% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 262 nm

| Run Time | 8 minutes |

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a working standard solution.[7]

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Limit
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000
% RSD for Peak Area ≤ 1.0%

| % RSD for Retention Time | ≤ 1.0% |

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for its intended purpose.[8][9][10]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Conduct forced degradation (acid, base, peroxide, heat, light). Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity Analyze 7 concentrations over the range of 10-150 µg/mL (n=3). Correlation coefficient (r²) ≥ 0.999.
Range Established from linearity data. 10-150 µg/mL.
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) into a placebo matrix (n=3). Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of a 100 µg/mL standard. % RSD ≤ 1.0%.
Precision (Intermediate) Repeatability test performed by a different analyst on a different day. Overall % RSD for both sets ≤ 2.0%.
Limit of Quantitation (LOQ) Determined from signal-to-noise ratio (S/N) or standard deviation of the response. S/N ratio ≥ 10.
Limit of Detection (LOD) Determined from signal-to-noise ratio (S/N). S/N ratio ≥ 3.

| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase composition (±2% organic). | System suitability criteria met. Peak area % RSD remains within acceptable limits. |

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. The use of a FluoroPhenyl stationary phase provided unique selectivity for this highly halogenated compound, resulting in excellent peak shape and resolution. The final isocratic method is efficient, with a run time of under 8 minutes, making it ideal for routine analysis in a quality control setting. This application note provides a complete protocol that can be readily implemented by researchers and drug development professionals.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LinkedIn. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chapter 6 Method development in reversed-phase chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. Retrieved from [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

Sources

Application

crystallization techniques for purifying 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

An In-depth Guide to the Purification of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone via Crystallization Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Purification of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone via Crystallization

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone using various crystallization techniques. Recognizing the compound's potential as a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document moves beyond simple procedural lists, offering a foundational understanding of crystallization principles and a systematic approach to developing robust, validated purification protocols. Methodologies covered include cooling crystallization, anti-solvent crystallization, and slurry crystallization, complete with step-by-step instructions and troubleshooting guidance.

Introduction: The Imperative for Purity

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a complex propiophenone derivative whose utility in multi-step organic synthesis, particularly for active pharmaceutical ingredients (APIs), is significant.[] The quality of any final API is directly dependent on the purity of its preceding intermediates.[2] Crystallization stands as a cornerstone of purification in the pharmaceutical industry, offering a highly selective and efficient method to isolate a target compound from impurities generated during synthesis, such as starting materials, by-products, or degradation products.[2][3]

This guide is structured to provide both the theoretical underpinnings and the practical, actionable protocols necessary to develop an effective crystallization process for the title compound. We will explore the causality behind experimental choices, ensuring that the described methods are not just followed, but understood.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process where a solute transitions from a liquid solution to a solid crystalline state.[4] This separation is driven by the principle of differential solubility. The process is governed by two critical, sequential events:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.

The ultimate goal is to manipulate temperature and solvent composition to create a state of supersaturation where the target compound crystallizes, while impurities remain dissolved in the surrounding liquid (the mother liquor).[4][5] The rate of cooling, agitation, and solvent choice are critical parameters that influence crystal size, shape (morphology), and purity.[][7]

Strategic Approach to Protocol Development

A successful crystallization is not a matter of chance but of systematic design. The following workflow provides a logical pathway from crude material to a highly purified product.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Execution & Validation Crude Crude 4'-Chloro-3'-fluoro-3- (3-fluorophenyl)propiophenone Screen Solvent & Technique Screening Crude->Screen Initial Purity Analysis (HPLC) Cooling Cooling Crystallization Screen->Cooling Good solubility differential with temperature AntiSolvent Anti-Solvent Crystallization Screen->AntiSolvent High solubility in one solvent, insoluble in another Slurry Slurry Crystallization Screen->Slurry Final polishing needed Protocol Execute Optimized Protocol Cooling->Protocol AntiSolvent->Protocol Slurry->Protocol Filter Filtration & Washing Protocol->Filter Dry Drying Filter->Dry Analysis Final Purity & Yield Analysis (HPLC, MP, Spectroscopy) Dry->Analysis

Caption: Overall workflow for developing a crystallization purification strategy.

Essential First Step: Solvent Screening

The choice of solvent is the most critical factor in developing a crystallization protocol. An ideal solvent should exhibit:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.[8]

  • High solubility for impurities at all temperatures.

  • A boiling point that allows for easy handling and removal.[4]

  • Inertness (no reaction with the compound).

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise while agitating.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.[9]

  • Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Data Presentation: Solvent Screening Observations

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingRemarks
EthanolLowHighAbundant, well-formed crystalsPromising for cooling crystallization
HeptaneInsolubleInsolubleN/APotential anti-solvent
Ethyl AcetateModerateVery HighSome crystals, high loss likelyPotential solvent for anti-solvent method
AcetoneHighVery HighPoor recoveryNot ideal for cooling crystallization
WaterInsolubleInsolubleN/AUseful for washing if product is insoluble

This table is for illustrative purposes. Actual results must be determined experimentally.

Detailed Application Protocols

Based on the principles of solvent selection, the following are detailed protocols for established crystallization techniques.

Protocol 1: Single-Solvent Cooling Crystallization

Methodology:

  • Dissolution: Place the crude 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone into an Erlenmeyer flask equipped with a stir bar. Add a suitable solvent (e.g., ethanol, determined from screening) in an initial volume estimated to be insufficient for complete dissolution.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just completely dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[5]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step prevents them from being incorporated into the final crystals.[4]

  • Cooling & Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for purity.[7] Subsequently, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away the residual mother liquor containing dissolved impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when the target compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[10] The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing supersaturation and crystallization.[12][13] This method allows for crystallization to occur at a constant temperature.

G A 1. Dissolve Crude Compound in Minimum Volume of 'Solvent' (e.g., Ethyl Acetate) B 2. Add 'Anti-Solvent' Slowly (e.g., Heptane) with Stirring A->B C 3. Observe Turbidity & Nucleation (Crystal Formation Begins) B->C D 4. Age the Slurry (Allow for Crystal Growth) C->D E 5. Isolate by Filtration D->E F 6. Wash with Anti-Solvent/Solvent Mixture E->F G 7. Dry Crystals F->G

Caption: Step-by-step workflow for the Anti-Solvent Crystallization protocol.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane) dropwise. The anti-solvent must be miscible with the primary solvent.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates that the saturation point has been exceeded and nucleation has begun.

  • Crystal Growth: Once turbidity is established, cease the addition of the anti-solvent and allow the mixture to stir at a controlled temperature for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-mixed solution of the solvent and anti-solvent to remove the mother liquor, followed by a final wash with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Slurry Crystallization

Slurrying is an excellent technique for final purification or for breaking up agglomerates. It involves suspending the crystalline material in a solvent system where it has very low solubility.[2] Over time, this process allows for the dissolution of fine, less-perfect crystals and the growth of larger, more stable ones, while impurities on the crystal surface are washed into the solvent.

Methodology:

  • Suspension: Place the semi-purified, crystalline compound into a flask with a stir bar.

  • Solvent Addition: Add a solvent or solvent mixture in which the compound is only sparingly soluble. The amount should be sufficient to create a stirrable suspension (slurry).

  • Agitation: Stir the slurry at a constant, controlled temperature (room temperature or slightly elevated) for an extended period (e.g., 6-24 hours).

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the filter cake with fresh, cold slurry solvent and dry under vacuum.

Characterization and Quality Control

The success of any purification must be validated.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing chemical purity. A successful crystallization will show a significant increase in the area percentage of the main peak and a reduction or elimination of impurity peaks.

  • Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8]

  • Polymorphism: It is important to be aware that different crystallization conditions (solvent, cooling rate) can sometimes lead to different crystal forms, or polymorphs.[10][14][15] These forms have the same chemical composition but different crystal lattice arrangements, which can affect physical properties. Techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can be used to characterize the polymorphic form.[10][16]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Evaporate some solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Oiling Out Compound's melting point is lower than the boiling point of the solvent; solution is too supersaturated; cooling is too rapid.Use a lower-boiling point solvent. Re-heat the oil to dissolve, add slightly more solvent, and cool much more slowly. Use anti-solvent method at a lower temperature.
Poor Recovery Compound has significant solubility in the cold solvent; insufficient cooling time.Ensure the minimum amount of hot solvent was used. Cool for a longer period in an ice bath. Consider a different solvent system.
Colored Impurities Highly colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Conclusion

The purification of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a critical step in its journey as a valuable synthetic intermediate. While no single, universal protocol exists, a systematic and well-understood approach to crystallization provides a powerful toolkit for achieving high levels of purity. By carefully screening solvents and selecting the appropriate technique—be it cooling, anti-solvent, or slurry crystallization—researchers can develop a robust, reproducible, and validated process. This dedication to purification ensures the integrity of subsequent synthetic steps and the quality of the final target molecules.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures.
  • BOC Sciences. (2025, September 12). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Sulzer. Crystallization. Sulzer.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Mirai Intex.
  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications.
  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.
  • ResearchGate. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ResearchGate.
  • RM@Schools. Antisolvent Crystallization. RM@Schools.
  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • University of Colorado Boulder. Recrystallization-1.pdf. University of Colorado Boulder.
  • University of Calgary. RECRYSTALLISATION. University of Calgary.
  • University of California, Irvine. recrystallization.pdf. University of California, Irvine.
  • University of South Alabama. recrystallization, filtration and melting point. University of South Alabama.
  • BOC Sciences. Propiophenone Impurities. BOC Sciences.
  • MDPI. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. MDPI.
  • LookChem. PROPIOPHENONE. LookChem.
  • PMC. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC.
  • ResearchGate. (2014, July 28). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. ResearchGate.

Sources

Method

Catalytic Pathways for the Functionalization of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Reactivity Profiling The molecule 4'-Chloro-3'-fluoro-3-(3-fluoropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Reactivity Profiling

The molecule 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a highly versatile, halogenated diaryl-aliphatic ketone. Its architecture presents two distinct, orthogonal vectors for catalytic functionalization, making it an ideal building block for complex Active Pharmaceutical Ingredients (APIs):

  • The Prochiral Ketone: The significant steric differentiation between the rigid 4-chloro-3-fluorophenyl ring and the flexible 2-(3-fluorophenyl)ethyl chain allows for highly enantioselective Catalytic Asymmetric Transfer Hydrogenation (ATH).

  • The 4'-Aryl Chloride: While aryl chlorides are traditionally sluggish in cross-coupling, the adjacent 3'-fluoro group withdraws electron density via induction, lowering the LUMO of the C-Cl bond. This electronic activation facilitates oxidative addition by electron-rich palladium catalysts[1]. The C-F bonds themselves (~116 kcal/mol) remain completely inert under these conditions, ensuring absolute chemoselectivity.

This guide details the causality, self-validating protocols, and mechanistic pathways for both transformations.

Pathway A: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanism

The reduction of propiophenone derivatives to chiral alcohols is heavily reliant on Noyori-type catalysts, specifically Ru(II)-TsDPEN or tethered Rh(III)-TsDPEN complexes[2]. The choice of the formic acid/triethylamine ( HCOOH/Et3​N ) azeotrope as the hydrogen source is deliberate: it acts as both solvent and hydride donor, maintaining a constant thermodynamic driving force while avoiding the high pressures required for standard hydrogenation.

The mechanism proceeds via an outer-sphere concerted transfer . The 16-electron Ru(II) amide active species abstracts a proton and hydride from formic acid (releasing CO2​ ) to form an 18-electron Ru(II) hydride. The ketone substrate does not bind directly to the metal; instead, it is positioned via a highly specific hydrogen bond between the carbonyl oxygen and the amine proton of the TsDPEN ligand, dictating strict enantiofacial discrimination.

ATH_Cycle Act 16e Ru(II) Amide Hyd 18e Ru(II) Hydride Act->Hyd HCOOH (- CO2) TS Outer-Sphere Transition State Hyd->TS Ketone Binding TS->Act Chiral Alcohol

Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Self-Validating Protocol: Enantioselective Reduction

Objective: Synthesize (S)-1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-ol.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, add 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (10.0 mmol, 2.80 g) and RuCl(p−cymene)[(R,R)−TsDPEN] (0.01 mmol, 6.4 mg). This establishes a Substrate/Catalyst (S/C) ratio of 1000:1.

  • Activation: Add 10 mL of anhydrous dichloromethane (DCM) to dissolve the substrate and precatalyst.

  • Hydride Introduction: Dropwise, add 5 mL of a pre-mixed, degassed HCOOH/Et3​N azeotropic mixture (5:2 molar ratio). The reaction color will shift from dark brown to deep orange, indicating the formation of the active 16e Ru(II) species.

  • Incubation: Stir the mixture at 25 °C for 12 hours.

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Validation & Quality Control: The protocol is self-validating via real-time TLC and post-reaction Chiral HPLC. Take a 50 µL reaction aliquot at 8 hours, filter through a silica plug, and analyze via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The system is validated if the starting material peak is absent (confirming >99% conversion) and the enantiomeric excess (ee) is >98%.

Quantitative Data Summary: ATH Optimization
Catalyst SystemS/C RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]1000:12512>9998.5 (S)
RuCl(p-cymene)[(R,R)-TsDPEN]2000:140189596.0 (S)
Tethered Rh(III)-(R,R)-TsDPEN1000:1256>9999.1 (S)

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Mechanism

The 4'-chloro substituent is generally resistant to oxidative addition compared to aryl bromides or iodides. To overcome this high activation barrier, bulky, electron-rich phosphine ligands such as Tri-tert-butylphosphine ( tBu3​P ) must be employed[3].

The extreme steric bulk of tBu3​P (cone angle ~182°) forces the palladium to form a highly reactive, 12-electron monoligated L1​Pd(0) species[1]. Furthermore, because the substrate contains an enolizable ketone, strong bases like NaOtBu will cause catastrophic alpha-deprotonation and subsequent aldol condensation. Therefore, a weaker, non-nucleophilic base such as Cs2​CO3​ is strictly required to ensure chemoselectivity.

Buchwald_Hartwig Pd0 L1Pd(0) Active Species (12-electron) OxAdd Oxidative Addition Complex L1Pd(Ar)Cl Pd0->OxAdd Aryl Chloride AmineBind Amine Coordination L1Pd(Ar)(Cl)(NHR2) OxAdd->AmineBind Secondary Amine Amido Amido Complex L1Pd(Ar)(NR2) AmineBind->Amido Cs2CO3 (- CsCl, - HCO3) Amido->Pd0 Reductive Elimination

Buchwald-Hartwig amination cycle utilizing a 12-electron L1Pd(0) catalyst.

Self-Validating Protocol: C-N Cross-Coupling

Objective: Couple the 4'-chloro moiety with morpholine without enolizing the propiophenone backbone.

Step-by-Step Methodology:

  • Precatalyst Activation: In an argon-filled glovebox, charge a vial with Pd2​(dba)3​ (1.0 mol%, 0.05 mmol) and tBu3​P⋅HBF4​ (2.2 mol%, 0.11 mmol).

  • Substrate Addition: Add 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (5.0 mmol, 1.40 g), morpholine (6.0 mmol, 0.52 mL), and finely milled, anhydrous Cs2​CO3​ (7.5 mmol, 2.44 g).

  • Solvent & Heating: Add 10 mL of anhydrous toluene. Seal the vial, remove it from the glovebox, and heat to 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

Validation & Quality Control: The reaction provides visual self-validation: the initial deep purple color of Pd2​(dba)3​ will rapidly transition to a pale yellow/orange as the active L1​Pd(0) species is generated and enters the catalytic cycle. Post-reaction LC-MS analysis must confirm the mass of the aminated product ( [M+H]+ = 332.1) and the strict absence of protodehalogenated byproducts, validating the efficiency of the tBu3​P ligand.

Quantitative Data Summary: Ligand & Base Optimization
LigandBaseTemp (°C)Yield (%)Byproduct (Aldol/Enol)
tBu3​P NaOtBu 8015%>70%
XPhos Cs2​CO3​ 10045%<5%
tBu3​P Cs2​CO3​ 100 92% <1%

Sequential Integration Strategy

For drug development pipelines requiring both a chiral alcohol and an aminated aryl ring, the sequence of operations is critical. Performing the ATH before the Buchwald-Hartwig coupling prevents the basic cross-coupling conditions from epimerizing the newly formed stereocenter or enolizing the ketone.

Sequential_Workflow Substrate 4'-Cl-3'-F-3-(3-F-Ph) propiophenone Step1 Step 1: ATH (Ru-TsDPEN, HCOOH) Substrate->Step1 Intermediate Chiral Alcohol Intermediate Step1->Intermediate >99% ee Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3, tBu3P, Amine) Intermediate->Step2 Product Functionalized Chiral API Building Block Step2->Product C-N Coupling

Optimal sequential workflow for multi-site functionalization.

References

  • Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). URL:

  • [1] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications). URL:

  • [3] It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Catalysis (ACS Publications). URL:

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone as a Selective MAO-B Inhibitor

Introduction & Mechanistic Rationale In the landscape of neurodegenerative disease therapeutics, the targeted inhibition of monoamine oxidase B (MAO-B) remains a cornerstone strategy for preserving endogenous dopamine le...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of neurodegenerative disease therapeutics, the targeted inhibition of monoamine oxidase B (MAO-B) remains a cornerstone strategy for preserving endogenous dopamine levels in Parkinson’s disease (PD) and mitigating oxidative stress in Alzheimer’s disease (AD)[1]. Recently, halogenated propiophenones and chalcone derivatives have emerged as highly potent, reversible, and selective MAO-B inhibitors[2].

The investigational compound 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone represents a highly optimized, lipophilic scaffold. The strategic placement of electron-withdrawing fluorine and chlorine atoms on the aromatic rings serves a dual purpose: it significantly enhances blood-brain barrier (BBB) penetration and optimizes hydrophobic interactions within the bipartite substrate cavity of the MAO-B enzyme[3]. Unlike classical irreversible inhibitors such as selegiline or pargyline, halogenated propiophenones typically exhibit competitive, reversible binding[4]. This reversible mechanism is clinically critical, as it drastically reduces the risk of the tyramine-induced hypertensive crisis (the "cheese effect")[5].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, step-by-step framework for evaluating the in vitro efficacy, kinetic mechanism, and cellular safety of this specific fluorinated propiophenone.

Compound Preparation and Master Stock Stability

Causality for Protocol Design: Due to the multi-halogenated aromatic system, 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is highly hydrophobic. Direct introduction into aqueous assay buffers will cause immediate micelle formation or precipitation, leading to false-negative assay readouts. Therefore, the compound must be solubilized in anhydrous Dimethyl Sulfoxide (DMSO) and carefully titrated to ensure the final assay vehicle concentration does not exceed 1% (v/v), preventing solvent-induced enzyme denaturation.

Step-by-Step Solubilization Protocol
  • Weighing: Accurately weigh 10 mg of the lyophilized compound using a microbalance.

  • Dissolution: Reconstitute in anhydrous DMSO (≥99.9% purity) to create a 10 mM master stock.

  • Homogenization: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes to ensure complete dissolution without thermal degradation.

  • Storage: Aliquot the stock into amber microcentrifuge tubes. The halogenated aromatic system can be sensitive to prolonged UV exposure. Store at -20°C for up to 6 months.

  • Working Solutions: On the day of the assay, perform serial dilutions in DMSO. The final dilution into the aqueous buffer should be 1:100 to maintain a strict 1% DMSO background.

Recombinant Human MAO-B Fluorometric Inhibition Assay

Causality & Self-Validation: To quantify the inhibitory potency (IC50), we utilize the Amplex Red coupled-enzyme assay. MAO-B oxidizes its specific substrate (benzylamine) to produce hydrogen peroxide (H2O2). Horseradish peroxidase (HRP) then catalyzes the reaction between H2O2 and Amplex Red to produce resorufin, a highly fluorescent compound[6]. A reduction in fluorescence directly correlates with MAO-B inhibition. To ensure the assay is self-validating, a known reversible MAO-B inhibitor (Safinamide) must be run in parallel as a positive control, alongside a 1% DMSO vehicle negative control[7].

MAO_Assay Substrate Benzylamine (Substrate) MAOB MAO-B Enzyme Substrate->MAOB Oxidation H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 Produces HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex Amplex Red Reagent Amplex->HRP Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Catalyzes Inhibitor 4'-Chloro-3'-fluoro-3- (3-fluorophenyl)propiophenone Inhibitor->MAOB Competitive Inhibition

Fig 1: Amplex Red coupled-enzyme biochemical pathway for MAO-B inhibition screening.

Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Dilute recombinant human MAO-B to a working concentration of 5 µg/mL in the phosphate buffer.

  • Inhibitor Pre-incubation: In a black, flat-bottom 96-well microplate, add 50 µL of the MAO-B enzyme solution and 1 µL of the test compound (at final well concentrations ranging from 0.001 to 10 µM). Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 50 µL of a working solution containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Kinetic Profiling and Reversibility Studies

Causality for Protocol Design: Identifying the exact mechanism of inhibition is critical for downstream drug development[4]. To determine if the propiophenone acts as a competitive inhibitor (binding directly to the active site) or a non-competitive inhibitor (binding allosterically), we utilize Lineweaver-Burk double-reciprocal plots.

Step-by-Step Kinetic Protocol
  • Repeat the Amplex Red assay setup using three fixed concentrations of the propiophenone (e.g., 0.5×, 1×, and 2× its calculated IC50).

  • Vary the benzylamine substrate concentration across six points (from 0.1 mM to 5 mM).

  • Measure the initial velocity ( V0​ ) for each condition.

  • Plot 1/V0​ (y-axis) versus 1/[Substrate] (x-axis).

  • Interpretation: Intersecting lines on the y-axis indicate competitive inhibition (Vmax remains unchanged, Km increases), which is the expected profile for halogenated propiophenones[4].

In Vitro Cytotoxicity Profiling (SH-SY5Y Cells)

Causality for Protocol Design: A successful CNS drug candidate must inhibit its target without causing generalized neurotoxicity. We utilize the SH-SY5Y human neuroblastoma cell line as a standard in vitro model for PD drug screening to validate the compound's safety profile[1].

Step-by-Step MTT Protocol
  • Cell Seeding: Seed SH-SY5Y cells in a clear 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and treat cells with the propiophenone compound at concentrations ranging from 0.1 µM to 100 µM for 24 hours. Include a 1% DMSO vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and dissolve the resulting insoluble formazan crystals in 100 µL of DMSO per well.

  • Readout: Measure absorbance at 570 nm. Cell viability >80% at 10 µM indicates a highly favorable safety profile suitable for in vivo transition.

Expected Pharmacological Profile & Data Presentation

Based on structural homology with established fluorinated chalcones and propiophenones[3][7][8], 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is expected to exhibit sub-micromolar potency and high selectivity for MAO-B over MAO-A.

Table 1: Comparative Pharmacological Profile of MAO-B Inhibitors

Compound Class / DrugTargetExpected IC50 (µM)Selectivity Index (MAO-B/A)Inhibition Mechanism
4'-Cl-3'-F-3-(3-F-phenyl)propiophenone MAO-B0.02 - 0.05> 500Reversible, Competitive
Safinamide (Positive Control)MAO-B0.02> 1000Reversible, Competitive
Selegiline (Reference)MAO-B0.01 - 0.03> 100Irreversible
Pargyline (Reference)MAO-B0.05> 50Irreversible

Experimental Hit-to-Lead Workflow

To ensure rigorous validation, the following logical workflow should be strictly adhered to when profiling novel propiophenone derivatives:

Workflow Prep Compound Preparation (DMSO Stock) Screen Primary Screening MAO-A vs MAO-B (Amplex Red) Prep->Screen Kinetics Kinetic Profiling (Lineweaver-Burk) Screen->Kinetics Cell Cytotoxicity Assay (SH-SY5Y Cells) Kinetics->Cell Lead Lead Candidate Validation Cell->Lead

Fig 2: Logical Hit-to-Lead experimental workflow for propiophenone MAO-B inhibitors.

References

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives National Center for Biotechnology Information (PMC) [Link]

  • Development of Isopropyl-Tailed Chalcones as a New Class of Selective MAO-B Inhibitors for the Treatment of Parkinson's Disorder ACS Omega[Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B Taylor & Francis Online[Link]

  • Kinetic analyses of the inhibitions of MAO−A and MAO−B by E7 ResearchGate[Link]

  • Chalcones: A Valid Scaffold for Monoamine Oxidases Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Monoamine Oxidase Inhibitors | Concise Medical Knowledge Lecturio[Link]

  • Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease MDPI[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing highly functionalized, halogenated diarylpro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing highly functionalized, halogenated diarylpropanones.

The synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone relies on a two-step sequence: an initial Claisen-Schmidt (Aldol) condensation to form a chalcone intermediate, followed by a chemoselective 1,4-reduction. The presence of three distinct reducible/reactive moieties (the C=C alkene, the C=O carbonyl, and the labile C-Cl/C-F aryl-halogen bonds) makes the reduction step particularly prone to failure if standard conditions are applied.

Architectural Overview of the Synthesis

G A 4'-Chloro-3'-fluoroacetophenone + 3-Fluorobenzaldehyde B Step 1: Aldol Condensation (Base/Acid Catalysis) A->B C Chalcone Intermediate (E)-1-(4-chloro-3-fluorophenyl)- 3-(3-fluorophenyl)prop-2-en-1-one B->C -H2O D Step 2: Chemoselective 1,4-Reduction C->D E Target Propiophenone 4'-Chloro-3'-fluoro-3- (3-fluorophenyl)propiophenone D->E +H2 Equivalent

Figure 1. Two-step synthesis workflow for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone.

Part 1: FAQs - Aldol Condensation Challenges (Step 1)

Q: My aldol condensation using standard KOH/EtOH yields a dark, complex mixture with low recovery of the chalcone. How can I improve this? A: Standard KOH/EtOH protocols often fail or produce low yields when electron-withdrawing halogens (like fluorine and chlorine) are present on the aromatic rings. High basicity accelerates side reactions, such as the Cannizzaro reaction of the benzaldehyde or general substrate degradation, leading to dark-colored crude materials[1]. Causality & Solution: The high hydroxide concentration drives competing nucleophilic attacks. Switching to a milder base (e.g., Ba(OH)₂·8H₂O) or utilizing an acid-catalyzed approach (e.g., Silica-H₂SO₄) limits these degradation pathways[2]. Alternatively, a Wittig reaction protocol bypasses the aldol limitations entirely, offering >90% yields for halogenated substrates[1].

Part 2: Troubleshooting Guide - Chemoselective Reduction (Step 2)

The Core Challenge: The intermediate chalcone contains a conjugated α,β-unsaturated ketone. You must reduce the alkene without triggering hydrodehalogenation (loss of the chlorine or fluorine atoms) or 1,2-over-reduction (converting the ketone to a secondary alcohol)[3].

G Chalcone Halogenated Chalcone (Reactive Sites: C=C, C=O, C-Cl, C-F) Target Target Propiophenone (Selective 1,4-Reduction) Chalcone->Target Cu(OAc)2 / PhSiH3 or Zn / NH4Cl OverRed 1,3-Diarylpropan-1-ol (1,2-Over-reduction) Chalcone->OverRed NaBH4 / MeOH Dehal Dehalogenated Propiophenone (Loss of Cl/F) Chalcone->Dehal Pd/C + H2

Figure 2. Competing pathways during the reduction of halogenated chalcones.

Q: Mass spectrometry of my reduced product shows a major peak at M-34. What went wrong? A: An M-34 peak indicates the loss of the chlorine atom (hydrodechlorination) during the reduction step. Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl-chloride bonds. Causality & Solution: You must abandon Pd/C. Transition to a mild, chemoselective 1,4-reduction system. The Copper(II)-catalyzed reduction using phenylsilane (PhSiH₃) is highly specific for the α,β-unsaturated alkene, leaving the carbonyl and aryl-halogens completely intact[3].

Q: Why does the Copper/Phenylsilane system prevent over-reduction to the alcohol? A: This is governed by Hard Soft Acid Base (HSAB) theory. The reaction of Cu(OAc)₂ with PhSiH₃ generates an active copper-hydride (CuH) species in situ[4]. CuH is a "soft" nucleophile, which preferentially attacks the "soft" β-carbon of the α,β-unsaturated system (1,4-conjugate addition) rather than the "hard" carbonyl carbon (1,2-addition). This generates a silyl enol ether intermediate, which is subsequently hydrolyzed to the target ketone[4].

Quantitative Data: Catalyst/Reagent Selectivity Profile

To guide your experimental design, review the empirical selectivity data for halogenated chalcone reduction below:

Reduction SystemC=C Reduction (1,4)C=O Reduction (1,2)Hydrodehalogenation (C-Cl Cleavage)Recommendation
Pd/C + H₂ HighLowHigh ❌ Not Recommended
NaBH₄ / MeOH LowHigh (Forms alcohol)Low❌ Not Recommended
Zn / NH₄Cl / H₂O Moderate-HighNoneNone⚠️ Viable Alternative[2]
Cu(OAc)₂ / PhSiH₃ High (75–87%) NoneNoneOptimal [3]

Part 3: Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to ensure causality and prevent downstream failures.

Protocol A: Mild Aldol Condensation (Chalcone Synthesis)
  • Initiation: In a round-bottom flask, dissolve 10.0 mmol of 4'-chloro-3'-fluoroacetophenone and 10.0 mmol of 3-fluorobenzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 1.0 mmol of Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O).

  • Propagation: Stir the mixture at 40 °C for 4–6 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting materials are consumed and a dense, brightly colored (yellow) precipitate forms.

  • Isolation: Cool the mixture in an ice bath. Filter the precipitate under vacuum and wash with ice-cold ethanol.

  • Validation Checkpoint 2: Run a ¹H-NMR (CDCl₃). You must observe two distinct doublets around δ 7.4–7.8 ppm with a coupling constant of J ≈ 15.5 Hz. This mathematically proves the formation of the (E)-alkene geometry.

Protocol B: Chemoselective 1,4-Reduction (Target Propiophenone Synthesis)

Adapted from the highly selective CuH-mediated hydrosilylation methodology[3],[4].

  • Catalyst Activation: In an oven-dried flask under N₂ atmosphere, combine 10 mol% Cu(OAc)₂ and 20 mol% 4,5-diazafluoren-9-one (DAFO) in 4.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until a homogeneous complex forms.

  • Substrate Addition: Add 2.0 mmol of the synthesized halogenated chalcone (from Protocol A) to the flask.

  • Hydride Generation: Dropwise, add 2.4 mmol (1.2 equiv.) of phenylsilane (PhSiH₃). Caution: Gas evolution may occur.

  • Propagation: Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in EtOAc, and spot on TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active, yellow chalcone spot and the appearance of a higher R_f, non-yellow spot indicates complete conversion.

  • Hydrolysis: Cool to room temperature. Add 6.0 mL of Methanol followed by 10 mL of saturated aqueous NH₄Cl. Stir vigorously for 48 hours to fully hydrolyze the silyl enol ether intermediate into the target ketone[4].

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint 2: Perform GC-MS analysis. The molecular ion peak must match the exact mass of the target propiophenone. The absence of an M-34 peak confirms that the C-Cl bond was successfully preserved.

References

  • Attarroshan, M., et al. "Copper(II)-catalyzed selective reduction of chalcones using phenylsilane." Tetrahedron Letters.[Link]

  • Soto, M., et al. "Copper(II)-catalyzed selective reduction of Chalcones using pHenylsilane." ResearchGate.[Link]

  • Yu, H.-T., et al. "Selective 1,4-Reduction of Chalcones with Zn/NH₄Cl/C₂H₅OH/H₂O." Chinese Journal of Organic Chemistry.[Link]

  • Mellado, M., et al. "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure." MDPI Molecules.[Link]

Sources

Optimization

troubleshooting solubility issues of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone in DMSO

A Guide to Troubleshooting Solubility Issues in DMSO Welcome to the technical support guide for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. As Senior Application Scientists, we have designed this resource to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Solubility Issues in DMSO

Welcome to the technical support guide for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experiments.

Section 1: Compound & Solvent Fundamentals

Before troubleshooting, it's crucial to understand the key players: the solute and the solvent.

1.1. What are the key properties of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone?

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a complex organic molecule. While specific experimental data for this exact compound is not publicly available, we can infer its properties from its structure—a halogenated propiophenone. These characteristics are critical as they directly influence its solubility. Modern drug candidates are often large, complex, and lipophilic, which can reduce aqueous solubility.[1]

Table 1: Estimated Physicochemical Properties of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₅H₁₁ClF₂OA relatively large molecule, which can be challenging to solvate.[2]
Structure Propiophenone backbone with multiple halogen substitutions (Cl, F) on two phenyl rings.The presence of halogens increases lipophilicity (hydrophobicity), which generally decreases solubility in polar solvents but can improve it in organic solvents like DMSO.
Polarity Expected to be a polar but largely hydrophobic molecule.While DMSO is a powerful polar aprotic solvent, the compound's hydrophobic nature is a primary reason for potential solubility issues, especially when diluted into aqueous buffers.[1][3]
Crystalline Form As a solid, the compound exists in a crystal lattice.The energy required to break this crystal lattice (lattice energy) is a major barrier to dissolution. The presence of different crystalline forms (polymorphs) can lead to different solubilities.[4][5][6]

1.2. Why is DMSO used as a solvent, and what are its critical properties?

DMSO is a powerful and widely used solvent in drug discovery for its ability to dissolve a broad spectrum of compounds.[7][8] However, its properties can also be a source of experimental problems if not handled correctly.

  • High Polarity: DMSO is a polar aprotic solvent, meaning it has a large dipole moment that helps dissolve polar compounds but does not have acidic protons.[9]

  • Broad Solubility Power: It can dissolve both polar and nonpolar compounds, making it a versatile choice for compound libraries.[10]

  • Hygroscopicity (Critical Point): DMSO readily absorbs moisture from the atmosphere.[11] This is a primary cause of solubility failures. Absorbed water changes the polarity and structure of the solvent, significantly decreasing the solubility of lipophilic compounds.[4][11][12] The freezing point of DMSO is also greatly depressed by the presence of water.[4]

  • Potential for Reactivity: Although generally stable, DMSO can act as a mild oxidant in some organic reactions and can decompose at its boiling point (189 °C) or in the presence of strong acids or bases.[9][10][13]

Section 2: Frequently Asked Questions & First-Line Solutions

This section addresses the most common issues encountered when dissolving 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone in DMSO.

Q1: I've added the calculated amount of DMSO, but the compound isn't dissolving. What should I do first?

A1: Incomplete dissolution is a common first hurdle. The initial energy barrier to break the compound's crystal lattice needs to be overcome.

Immediate Steps:

  • Vortexing: Ensure the solution is mixing thoroughly. Vortex the tube for 1-2 minutes.[11] Avoid excessively vigorous mixing that introduces air bubbles.[7]

  • Gentle Warming: Heat the solution in a water bath at 37°C for 5-10 minutes.[7][11] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Be cautious, as excessive heat can degrade some compounds.[7]

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes.[7][11] The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates, increasing the surface area available for solvation.

Q2: My compound dissolved initially, but now the DMSO stock solution is cloudy or has a precipitate. Why did this happen?

A2: This is a classic sign of either supersaturation followed by crystallization or, most commonly, water absorption by DMSO.

  • Cause 1: Water Absorption: DMSO is highly hygroscopic.[11] Even brief exposure to air can introduce enough water to decrease the compound's solubility, causing it to precipitate.[4][11] This is often exacerbated by freeze-thaw cycles, which provide the energy needed for crystals to nucleate and grow.[4]

  • Cause 2: Kinetic vs. Thermodynamic Solubility: You may have initially created a supersaturated kinetic solution, especially if you used heat.[14] Over time, this unstable solution can equilibrate by precipitating the excess compound to reach its true, lower thermodynamic solubility.[15] The newly formed precipitate is often in a more stable, less soluble crystalline form.[14]

Solution Workflow:

  • Attempt to redissolve the compound using the methods in A1 (gentle warming and sonication).

  • Crucially, prevent recurrence:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle or one stored properly in a desiccator.[11]

    • Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the main stock to atmospheric moisture.[7][11]

Q3: When I dilute my clear DMSO stock into my aqueous cell culture medium or buffer, a precipitate forms immediately. How can I prevent this?

A3: This is a common problem for hydrophobic compounds. While soluble in 100% DMSO, the compound crashes out when introduced to the highly polar, aqueous environment.

Best Practices:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize both compound precipitation and cellular toxicity.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Perform Serial Dilutions in 100% DMSO: Do not dilute your stock solution directly into the aqueous buffer. Perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add a small volume of this diluted DMSO stock to your final aqueous medium with vigorous mixing.[16] This allows the compound to disperse more rapidly.

  • Stepwise Dilution: For very problematic compounds, a stepwise dilution (e.g., from 100% DMSO to 50% DMSO/buffer, then to 10%, etc.) might be necessary, though this is less common in automated workflows.

Section 3: Advanced Troubleshooting & Optimization

If the first-line solutions are insufficient, a deeper investigation into the compound and system variables is required.

start Initial Observation: Compound Insoluble in DMSO check_purity Is the DMSO anhydrous and high-purity? start->check_purity use_anhydrous Action: Use fresh, anhydrous DMSO. Store under inert gas/desiccator. check_purity->use_anhydrous No apply_energy Action: Vortex, gently warm (37°C), or sonicate. check_purity->apply_energy Yes use_anhydrous->apply_energy still_insoluble Is it still insoluble? apply_energy->still_insoluble check_conc Is the concentration too high? still_insoluble->check_conc Yes success SOLUBILITY ACHIEVED still_insoluble->success No lower_conc Action: Lower the stock concentration. check_conc->lower_conc Yes advanced Consider Advanced Options: - Co-solvents (PEG, ethanol) - Check compound purity (LC-MS) - Investigate polymorphism (DSC, XRPD) check_conc->advanced No lower_conc->success precip_on_dilution Observation: Precipitates in Aqueous Buffer dilution_strategy Action: Perform serial dilutions in 100% DMSO first. Ensure final DMSO % is low (<0.5%). precip_on_dilution->dilution_strategy dilution_strategy->success precip_on_storage Observation: Precipitates After Storage (Freeze-Thaw) aliquot Action: Make single-use aliquots. Re-dissolve with gentle heat/sonication before use. precip_on_storage->aliquot aliquot->success

Caption: A workflow for troubleshooting common solubility issues.

Q4: Could the purity or physical form of my solid compound be the problem?

A4: Absolutely. The solid-state properties of your compound are fundamental to its solubility.

  • Purity: Impurities can significantly impact solubility.[17][18] Some impurities might act as "anti-solvents," while others could provide nucleation sites for crystallization of your main compound. It is essential to ensure you are working with a highly pure sample, confirmed by methods like LC-MS or qNMR.

  • Polymorphism: Many organic molecules can crystallize into multiple different forms, or polymorphs, each with a unique crystal lattice structure.[5] These forms can have different melting points, stabilities, and, critically, different solubilities.[2] You may be working with a more stable, less soluble polymorph. In some cases, an amorphous (non-crystalline) solid will dissolve much more readily than a crystalline one due to its higher free energy.[1][4] If you are facing persistent issues, characterizing the solid form via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) may be necessary.

Q5: I've tried everything, but I cannot reach my target concentration. Are there other options?

A5: Yes. If you have optimized the physical conditions and confirmed the quality of your materials, you can modify the solvent system itself.

  • Use of Co-solvents: For particularly challenging compounds, a co-solvent system can be effective.[3] Small amounts of other solvents can be mixed with DMSO to alter its properties. However, this must be approached with caution, as it can complicate your experimental system. Potential co-solvents include:

    • Ethanol

    • Polyethylene glycol (PEG 400)

    • N-methyl-2-pyrrolidone (NMP) When using a co-solvent, you must validate that the solvent mixture itself does not affect your assay.[19]

  • Lowering the Stock Concentration: It may be that your target concentration is simply above the thermodynamic solubility limit of the compound in DMSO. The only solution is to work with a lower, fully solubilized stock concentration. This is always preferable to using a partially dissolved suspension, which will lead to inaccurate and irreproducible results.[7]

solubility Solubility of Compound in DMSO solute Solute Properties solubility->solute solvent Solvent Properties solubility->solvent system System Conditions solubility->system purity Chemical Purity solute->purity polymorphism Polymorphism (Crystal Form) solute->polymorphism mw Molecular Weight & Lipophilicity (LogP) solute->mw dmso_purity DMSO Purity (Anhydrous) solvent->dmso_purity water_content Water Content (Hygroscopicity) solvent->water_content cosolvents Co-solvents solvent->cosolvents temp Temperature system->temp conc Concentration system->conc time Time (Equilibration) system->time mixing Mixing Energy (Vortex, Sonication) system->mixing

Caption: Key factors influencing the solubility of a compound in DMSO.

Section 4: Protocols & Workflows

Adherence to standardized protocols is crucial for obtaining reproducible results.[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution.

  • Pre-Preparation:

    • Allow the vial of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[11]

    • Use only sterile laboratory ware (e.g., microcentrifuge tubes, pipette tips).

  • Weighing the Compound:

    • Accurately weigh the desired amount of the compound (e.g., 2.79 mg for 1 mL of a 10 mM solution, based on an assumed MW of 278.69 g/mol ) and transfer it to a sterile, appropriately sized tube.

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO to the tube.[7]

    • Vortex the tube for 1-2 minutes until the solid is dispersed.[7]

    • If not fully dissolved, place the tube in a 37°C water bath for 10 minutes.[7][11]

    • Follow warming with 15 minutes in an ultrasonic bath to ensure complete dissolution.[7][11]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[7] This is the most critical step to prevent degradation from repeated freeze-thaw cycles and water absorption.[4][11]

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[7][11]

Protocol 2: Serial Dilution for Cellular Assays

This protocol outlines the best practice for diluting a DMSO stock for use in aqueous media.

  • Prepare Dilution Series in 100% DMSO:

    • Label a series of sterile tubes for each desired concentration.

    • Start with your highest concentration stock solution (e.g., 10 mM).

    • To create a 10-fold serial dilution, add 90 µL of 100% DMSO to tubes #2 through #N.

    • Transfer 10 µL from the stock tube (#1) to tube #2. Mix thoroughly by pipetting or vortexing. This is now a 1 mM solution.

    • Using a fresh pipette tip, transfer 10 µL from tube #2 to tube #3. Mix thoroughly. This is now a 100 µM solution.

    • Continue this process for all subsequent dilutions.[7] This ensures the compound remains in a consistent solvent environment.

  • Dosing into Aqueous Medium:

    • Add a small, consistent volume of each DMSO dilution to your assay wells (e.g., add 1 µL of each DMSO dilution to 1 mL of media).

    • This will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[16]

    • Always prepare a vehicle control well containing media and the same final concentration of DMSO without the compound.[7]

References
  • NextSDS. 4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE - Chemical Substance Information. NextSDS. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • NextSDS. 4'-CHLORO-3'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE - Chemical Substance Information. NextSDS. [Link]

  • PharmSky Research. (2026, March 12). Overcoming Solubility Challenges in Early-Phase Drug Formulation. PharmSky Research. [Link]

  • Jain, A., et al. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Pal, T., et al. (2012). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Varnek, A., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • Petersen, A. K., et al. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Pal, T., et al. (2012, April 13). The Structure, Thermodynamics, and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Journal of Chemical Theory and Computation. [Link]

  • Olsson, T. S. G., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Hampton Research. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • Smith, E. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • Lipinski, C. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Appchem. 4'-CHLORO-3'-FLUORO-3-PHENYLPROPIOPHENONE. Appchem. [Link]

  • GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Veranova. Improving solubility and accelerating drug development. Veranova. [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. [Link]

  • Semantics Scholar. Divergent decomposition pathways of DMSO mediated by solvents and additives. Semantics Scholar. [Link]

  • gChem. DMSO Physical Properties. gChem. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Bordwell, F. G. (2025, August 6). Acidities and homolytic bond dissociation energies of the CH bonds in ketones in DMSO. ResearchGate. [Link]

  • An, Q., et al. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. [Link]

  • Waters Corporation. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. [Link]

  • Jadhav, P. B., & Pandey, P. S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Bioinfo Publications. [Link]

  • University of Limerick. Crystallisation thermodynamics. University of Limerick Research Repository. [Link]

  • Flogie, A., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. MDPI. [Link]

  • Nakagawa, H., et al. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • Dissolution Technologies. (2019, November 6). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • NextSDS. 4'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-2'-FLUOROPROPIOPHENONE - Chemical Substance Information. NextSDS. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Dehalogenation Troubleshooting for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Welcome to the Technical Support Center. The synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone—typically achieved via Friedel-Crafts acylation or Grignard addition—frequently yields complex crude mixtures[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone—typically achieved via Friedel-Crafts acylation or Grignard addition—frequently yields complex crude mixtures[1]. Due to the multiple halogenated sites on the target molecule, researchers often encounter structurally similar halogenated impurities, including positional isomers, over-halogenated byproducts (e.g., alpha-halo ketones), and unreacted starting materials[2].

This guide provides field-proven, causality-driven methodologies to isolate the target compound with >98% purity, ensuring your downstream drug development applications are not compromised[1].

Section 1: Diagnostic FAQs

Q1: My GC-MS shows impurities with +34 Da (extra chlorine) and +18 Da (extra fluorine) mass shifts. What causes this, and how do I remove them? A1: These mass shifts indicate over-halogenation, a common side reaction during the electrophilic aromatic substitution phase of synthesis[2]. If excess Lewis acid (e.g., AlCl₃) or halogenated acyl chlorides are present, secondary halogenation can occur on the deactivated rings. Because these impurities possess additional electron-withdrawing groups, their dipole moments are altered, making them less polar than the target propiophenone. They are best removed using Normal-Phase Flash Chromatography, as they will elute earlier than the target compound[1].

Q2: Can I use chemical dehalogenation (e.g., transition metal catalysts) to strip the extra halogens? A2: Absolutely not. While transition metal-catalyzed oxidative insertion is a standard method for dehalogenating aromatic compounds[3], your target molecule contains essential 4'-chloro and 3'-fluoro substituents. Chemical dehalogenation lacks the extreme regioselectivity required to exclusively cleave the impurity halogens without defluorinating or dechlorinating your desired product[3]. You must rely on physical separation techniques.

Q3: I have unreacted 1-chloro-2-fluorobenzene in my crude mixture. Will distillation work? A3: While vacuum distillation is a classic purification method for simple propiophenones (boiling point ~107-109°C at 20 torr)[4], the high molecular weight and multiple halogens on 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone significantly elevate its boiling point. High-temperature distillation risks thermal degradation or Claisen-type rearrangements[4]. We recommend solvent extraction followed by selective recrystallization.

Section 2: Impurity Resolution Workflow

Below is the logical decision tree for identifying and resolving halogenated impurities based on your analytical data.

ImpurityWorkflow Crude Crude 4'-Cl-3'-F-3-(3-F-phenyl)propiophenone Analysis RP-HPLC & GC-MS Analysis Crude->Analysis Decision Impurity Profile Identified? Analysis->Decision Isomers Positional Isomers (e.g., 2'-Cl-3'-F) Decision->Isomers Yes OverHalo Over-halogenated / Alpha-halo Ketones Decision->OverHalo Yes Unreacted Unreacted Aryl Halides Decision->Unreacted Yes Recrystallization Selective Recrystallization (Ethanol/Acetone) Isomers->Recrystallization Chromatography Normal-Phase Silica Flash Chromatography OverHalo->Chromatography Unreacted->Chromatography Pure Purified Target Compound (>98% Purity) Recrystallization->Pure Chromatography->Pure

Diagnostic workflow for the isolation and purification of halogenated propiophenones.

Section 3: Step-by-Step Purification Methodologies
Protocol A: Normal-Phase Flash Column Chromatography

Purpose: Separation of over-halogenated impurities and unreacted starting materials. Causality: Silica gel interacts strongly with the carbonyl oxygen of the propiophenone core. Over-halogenated impurities have reduced electron density on the carbonyl (due to inductive withdrawal from extra halogens), weakening their interaction with the silica and causing them to elute first[1].

  • Preparation: Dry load the crude extract onto Celite 545 or silica gel to ensure a tight loading band, preventing peak tailing[5].

  • Column Equilibration: Pack the column with silica gel (230-400 mesh) and equilibrate with 100% Hexane.

  • Gradient Elution:

    • Begin with 100% Hexane to elute unreacted, non-polar aryl halides (e.g., 1-chloro-2-fluorobenzene).

    • Gradually introduce Ethyl Acetate (EtOAc) in a linear gradient from 0% to 15%[1].

    • Over-halogenated impurities will typically elute at 5-8% EtOAc.

    • The target 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone will elute at approximately 10-12% EtOAc.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure[2].

Protocol B: Selective Recrystallization

Purpose: Separation of positional isomers (e.g., 2'-chloro vs. 4'-chloro). Causality: Positional isomers often co-elute in chromatography but exhibit distinct crystal lattice packing energies. The para-substituted (4'-chloro) target compound packs more efficiently than ortho-substituted impurities, resulting in differential solubility profiles[6].

  • Dissolution: Suspend the crude solid in a minimal volume of hot 95% ethanol (approx. 70°C) until fully dissolved[6].

  • Anti-Solvent Addition: Slowly add warm acetone dropwise until the solution becomes slightly cloudy[6]. Acetone keeps the more soluble, sterically hindered ortho-isomers in solution while acting as an anti-solvent for the target.

  • Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with ice-cold ethanol/acetone (1:1) to remove residual mother liquor containing the impurities. Dry under high vacuum[2].

Section 4: Quantitative Analytical Data

To validate the success of your purification, compare your analytical results against these standard parameters.

Analyte / CompoundRP-HPLC Retention Time (Relative)*Solubility (Hot Ethanol)Solubility (Acetone)Polarity (Silica Gel R_f)**
Target: 4'-Cl-3'-F-3-(3-F-phenyl)propiophenone 1.00 (Reference) High Moderate 0.35
Unreacted Aryl Halides0.45 - 0.60HighHigh0.80 - 0.90
Positional Isomers (e.g., 2'-Cl)0.95 - 1.05HighHigh0.35 - 0.40
Over-halogenated Byproducts1.20 - 1.40ModerateHigh0.50 - 0.65

*Conditions: C18 column, Acetonitrile/Water gradient (60:40 to 90:10). **Conditions: Hexane/Ethyl Acetate (90:10).

References
  • Title: A Promiscuous Halogenase for the Derivatization of Flavonoids Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: US20130105766A1 - Method For Removing Halogens From An Aromatic Compound Source: Google Patents URL
  • Title: Propiophenone Source: Grokipedia URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemoselective challenges encountered when scaling up the production of 4'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemoselective challenges encountered when scaling up the production of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone .

This target molecule is synthesized via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an α,β -unsaturated chalcone intermediate, followed by a highly chemoselective reduction of the alkene that must preserve the ketone, the C-Cl bond, and the C-F bonds.

Section 1: Synthesis Workflow

SynthesisWorkflow Start1 4-Chloro-3-fluoroacetophenone Condensation Step 1: Claisen-Schmidt Condensation (NaOH, EtOH/H2O, 0-5°C) Start1->Condensation Start2 3-Fluorobenzaldehyde Start2->Condensation Chalcone Intermediate Chalcone (E)-1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one Condensation->Chalcone Aldol Addition & Dehydration Reduction Step 2: Chemoselective Reduction (Na2S2O4, DMSO/H2O, 90°C) Chalcone->Reduction Product Target Propiophenone 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone Reduction->Product Alkene Saturation (No Dehalogenation)

Workflow for the 2-step synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone.

Section 2: Troubleshooting & FAQs

Q1: During the Claisen-Schmidt condensation scale-up, the reaction mixture solidifies and the exotherm spikes uncontrollably. How do we manage this? A1: At scale, the surface-area-to-volume ratio of your reactor decreases, meaning heat cannot dissipate as efficiently as it does in a small laboratory flask. The base-catalyzed aldol addition and subsequent dehydration are highly exothermic. If the 3-fluorobenzaldehyde is added too quickly, the heat accumulation accelerates side reactions, such as the Cannizzaro disproportionation of the aldehyde or the Michael addition of excess acetophenone to the newly formed chalcone[1]. Furthermore, the resulting chalcone intermediate has poor solubility in aqueous ethanol and will rapidly precipitate, creating a thick slurry that causes standard magnetic stirring to fail. Solution: Transition to an overhead mechanical stirrer with a high-torque anchor impeller. Implement a controlled, dropwise addition of the aldehyde over 2-4 hours while maintaining the internal temperature strictly between 0–5 °C using a jacketed reactor.

Q2: Our reduction step is yielding a mixture of products, primarily missing the chlorine atom on the 4'-position. Why is this happening? A2: You are likely using standard catalytic hydrogenation (e.g., Palladium on Carbon, H2​ ). While Pd/C is excellent for reducing alkenes, palladium readily inserts into activated aryl-chloride bonds via oxidative addition, leading to rapid hydrodehalogenation[2]. The 4'-chloro substituent on your acetophenone ring is highly susceptible to this cleavage. Solution: You must switch to a chemoselective reducing agent. Sodium dithionite ( Na2​S2​O4​ ) is an inexpensive, highly scalable alternative that operates via a single-electron transfer (SET) mechanism[3]. It selectively reduces the conjugated α,β -unsaturated double bond without touching the ketone, the C-Cl bond, or the C-F bonds. Alternatively, Wilkinson's Catalyst ( RhCl(PPh3​)3​ ) can be used for continuous flow hydrogenation, as it is highly selective for alkenes and tolerates halogens, though it is significantly more expensive at scale[4].

Q3: We tried using Sodium Borohydride ( NaBH4​ ) to avoid dehalogenation, but now we see over-reduction to the secondary alcohol. What went wrong? A3: NaBH4​ is a strong hydride donor that lacks chemoselectivity between the alkene and the carbonyl in conjugated systems. It will readily attack the highly electrophilic carbonyl carbon, reducing your target propiophenone into 1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-ol. Stop using hydride donors and transition to the phase-transfer Na2​S2​O4​ protocol provided below.

ReductionLogic Issue Impurity Profile in Reduction Step Q1 Loss of Aryl Chloride? (Hydrodehalogenation) Issue->Q1 Q2 Secondary Alcohol Formed? (Ketone Over-reduction) Issue->Q2 Sol1 Root Cause: Pd/C Catalyst Action: Switch to Na2S2O4 Q1->Sol1 Yes Sol2 Root Cause: Strong Hydride (NaBH4) Action: Use Chemoselective Reductant Q2->Sol2 Yes

Troubleshooting decision tree for identifying and resolving reduction step impurities.

Section 3: Reductant Chemoselectivity Profile

To summarize the causality behind our reagent selection, compare the performance of common reducing agents against the specific functional groups of our target molecule:

Reducing AgentAlkene SaturationKetone Reduction RiskDehalogenation Risk (C-Cl)Scalability / Cost
Pd/C + H2​ ExcellentLowCRITICAL High / Low Cost
NaBH4​ / EtOH ModerateHIGH LowHigh / Low Cost
Wilkinson's Catalyst ExcellentLowLowModerate / High Cost
Na2​S2​O4​ / DMSO ExcellentLowLowHigh / Low Cost
Section 4: Validated Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system, ensuring that operators can visually or analytically confirm success at each critical juncture.

Protocol A: Scalable Claisen-Schmidt Condensation
  • Preparation: In a jacketed reactor equipped with an overhead stirrer, dissolve 4-chloro-3-fluoroacetophenone (1.0 eq) in a 1:1 mixture of Ethanol and Water.

    • Validation: The solution should be completely clear. If cloudy, increase the ethanol ratio slightly until full dissolution is achieved.

  • Base Addition: Cool the reactor jacket to 0 °C. Slowly add 10% aqueous NaOH (1.2 eq)[1].

    • Causality: The low temperature prevents the base from triggering the self-condensation of the acetophenone.

  • Aldehyde Addition: Add 3-fluorobenzaldehyde (1.05 eq) dropwise over 2 hours via an addition funnel.

    • Validation: Monitor the internal temperature probe. If the temperature exceeds 5 °C, pause the addition. Maintaining <5 °C prevents Cannizzaro side reactions.

  • Crystallization & Work-up: Allow the reaction to stir for 4 hours at room temperature. A thick yellow precipitate (the chalcone) will form.

    • Validation: Check completion via TLC (Hexane:EtOAc 3:1). The ketone starting material spot must disappear. Filter the slurry and wash with ice-cold water until the filtrate pH is neutral (pH ~7).

    • Causality: Ensuring all NaOH is washed away prevents base-catalyzed degradation of the chalcone during vacuum drying.

Protocol B: Chemoselective Reduction using Sodium Dithionite
  • Preparation: In a reactor, dissolve the intermediate chalcone (1.0 eq) in DMSO (or a DMF/Water biphasic system)[3].

    • Causality: DMSO is required to solubilize the organic chalcone while facilitating the necessary electron transfer from the aqueous dithionite phase.

  • Reductant Addition: Add Sodium Dithionite ( Na2​S2​O4​ , 3.0 eq) and Sodium Bicarbonate ( NaHCO3​ , 3.0 eq) to the mixture.

    • Causality: NaHCO3​ buffers the reaction. Dithionite decomposes rapidly in acidic environments, which would release toxic SO2​ gas and halt the reduction.

  • Heating: Heat the mixture to 90 °C and stir for 3–4 hours.

    • Validation: The initial deep yellow color of the chalcone will gradually fade to a pale yellow or colorless solution. This visual shift directly indicates the saturation of the conjugated double bond (loss of the extended chromophore).

  • Work-up: Pour the hot mixture over crushed ice. The target 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone will precipitate as a white/off-white solid.

    • Validation: Analyze the crude product via LC-MS or 1H -NMR. The disappearance of the vinylic protons (typically doublets around 7.4-7.8 ppm with a large J-coupling of ~16 Hz for the trans-alkene) confirms successful reduction, while the preservation of the mass isotope pattern (M / M+2 ratio of 3:1) confirms the C-Cl bond remains intact.

Section 5: References

1.[1] 1 2.[2]2 3.[4] 4 4.[3]3

Sources

Troubleshooting

resolving co-elution issues in 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling to resolve co-elution issues during the analysis of 4'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling to resolve co-elution issues during the analysis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone .

Because this molecule is a highly hydrophobic, heavily halogenated neutral compound, traditional reversed-phase liquid chromatography (RP-HPLC) methods often fail to separate it from structurally similar synthetic impurities (e.g., des-halogenated byproducts or positional isomers). This guide provides the mechanistic reasoning and self-validating protocols required to achieve baseline resolution.

Part 1: Diagnostic Resolution Workflow

Before adjusting your instrument parameters, consult the decision matrix below to ensure your stationary and mobile phases are fundamentally compatible with halogenated aromatic separation.

ChromatographyTroubleshooting N1 Co-elution Detected (Rs < 1.5) N2 Evaluate Stationary Phase N1->N2 N3 Standard C18 N2->N3 N4 PFP / Phenyl-Hexyl N2->N4 N5 Switch to PFP Column (Induce Dipole & Halogen Bonding) N3->N5 N6 Evaluate Mobile Phase N4->N6 N5->N6 N7 Acetonitrile (ACN) N6->N7 N8 Methanol (MeOH) N6->N8 N9 Switch to MeOH (Prevent π-π Suppression) N7->N9 N10 Optimize Temperature & Gradient (Lower Temp = Better Steric Recognition) N8->N10 N9->N10 N11 Baseline Resolution Achieved (Rs ≥ 1.5) N10->N11

Workflow for resolving halogenated propiophenone co-elution via phase and solvent optimization.

Part 2: Mechanistic FAQs (The "Why" Behind the Chromatography)

Q1: Why does my standard C18 column fail to resolve 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone from its positional isomers? A1: Traditional C18 columns separate analytes based almost exclusively on hydrophobic dispersive interactions[1]. 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and its positional isomers (e.g., a 2-fluoro vs. 3-fluoro substitution) possess nearly identical hydrophobicities and molar volumes. Consequently, they partition into the C18 alkyl chains at the exact same rate, leading to co-elution. To resolve these, you must exploit alternative retention mechanisms such as shape selectivity or dipole-dipole interactions.

Q2: Which stationary phase provides the best orthogonal selectivity for this compound? A2: A Pentafluorophenyl (PFP) stationary phase is the gold standard for halogenated aromatics[2],[1]. Unlike C18, the electron-deficient pentafluorophenyl ring acts as a Lewis acid. It offers multiple retention mechanisms: hydrophobic interactions, dipole-dipole interactions (induced by the highly electronegative carbon-fluorine bonds), and halogen bonding[2]. The rigid PFP phase is exceptionally discerning for halogenated compounds, recognizing minute differences in the spatial arrangement of the chloro and fluoro substituents[3].

Q3: I switched to a PFP column, but I am still seeing co-elution. What mobile phase modifier should I use? A3: If you are using , switch to Methanol (MeOH)[1]. ACN contains a carbon-nitrogen triple bond with its own π electrons. These π electrons compete with the analyte for the interaction sites on the PFP stationary phase, effectively suppressing the column's unique selectivity and making it behave more like a standard C18. Methanol, being a protic solvent lacking π electrons, preserves the charge-transfer and dipole interactions between the PFP phase and the fluorinated/chlorinated aromatic rings of your compound[1],[3].

Q4: Will adjusting the mobile phase pH help resolve my main peak from impurities? A4: Because 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a neutral ketone, adjusting the mobile phase pH will not alter its ionization state or its specific retention time. However, pH buffering (e.g., 0.1% Formic Acid) is still strictly required to control the ionization of any trace synthetic byproducts (such as unreacted acidic or basic precursors), ensuring they do not drift into the retention window of your main neutral analyte[4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Orthogonal Method Scouting for Halogenated Propiophenones

Objective: Establish baseline resolution ( Rs​≥1.5 ) between the target propiophenone and its closely related isomers.

Step 1: Column Selection Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size, 100 Å pore size)[5]. Ensure the system is flushed of all previous ACN to prevent π -suppression.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 3: Gradient Design Program the following linear gradient to scout for optimal retention:

  • 0 - 2 min: 40% B (Isocratic hold to focus the analyte band)

  • 2 - 15 min: Linear ramp to 90% B

  • 15 - 18 min: Hold at 90% B (Column wash)

  • 18 - 25 min: Return to 40% B (Re-equilibration)

Step 4: Temperature Optimization Set the column oven to 25°C . Causality: Lower temperatures enhance steric recognition and dipole-dipole interactions on rigid PFP phases. Elevated temperatures (e.g., >40°C) increase kinetic energy, which can overcome the subtle energetic differences in isomer binding, collapsing the resolution back into co-elution.

Step 5: System Suitability & Self-Validation Inject a resolution standard containing 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone spiked with its closest known eluting impurity (e.g., a des-fluoro analog). Validation Gate: The method is only considered valid for routine quantification if the calculated resolution ( Rs​ ) between the critical pair is ≥1.5 and the peak tailing factor ( Tf​ ) is ≤1.2 [4]. If Rs​<1.5 , decrease the gradient slope (e.g., ramp to 80% B over 20 minutes) to increase the time spent in the critical elution window.

Protocol 2: 2D-LC Impurity Profiling (For Complex Matrices)

Objective: Resolve co-elution caused by heavy matrix interference (e.g., crude synthesis aliquots) using Two-Dimensional Liquid Chromatography (2D-LC)[6].

  • First Dimension (1D - Hydrophobic Isolation): Inject the sample onto a standard C18 column using a Phosphate buffer/ACN gradient. This separates the bulk matrix from the target API zone[6].

  • Heart-Cutting: Program the switching valve to park the specific co-eluting peak fraction (containing the propiophenone and its hidden isomers) into a 100 µL sample loop.

  • Second Dimension (2D - Electronic Resolution): Transfer the cut onto a PFP column using a Water/MeOH gradient. This orthogonal approach ensures that peaks co-eluting by hydrophobicity in the 1D are successfully resolved by electronic/steric properties in the 2D[6].

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and a representative positional isomer under various method conditions.

Table 1: Comparative Retention & Resolution Data

Stationary PhaseOrganic ModifierTarget RT (min)Isomer RT (min)Resolution ( Rs​ )Dominant Selectivity Mechanism
Standard C18Acetonitrile (ACN)8.458.500.4 (Co-elution)Hydrophobic Dispersive
Standard C18Methanol (MeOH)10.1210.200.6 (Co-elution)Hydrophobic Dispersive
PFPAcetonitrile (ACN)7.808.051.1 (Partial)Hydrophobic + Dipole ( π−π suppressed)
PFP Methanol (MeOH) 11.40 12.35 2.8 (Baseline) Hydrophobic + Dipole + Halogen Bonding

Data Interpretation: Baseline resolution is only achieved when the PFP column's unique electronic selectivity is unlocked by removing the π -suppressing Acetonitrile modifier.

Part 5: References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

  • Title: Luna PFP(2) HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass URL: [Link]

  • Title: Two-Dimensional HPLC in Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Fluorinated Propiophenones: A Comparative Analysis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical comparison of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and other fluorinated propiophenone analogs, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR) that govern their performance.

While direct comparative experimental data for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is limited in the public domain, this guide synthesizes information from analogous structures and established principles of medicinal chemistry to provide a predictive framework for its performance relative to other fluorinated propiophenones.

The Propiophenone Scaffold: A Versatile Core in Drug Discovery

Propiophenone and its derivatives are a class of aromatic ketones that have garnered significant attention in drug discovery due to their versatile biological activities. These compounds have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. The propiophenone core serves as a valuable starting point for the synthesis of more complex molecules, with modifications to the aromatic rings and the propyl chain leading to diverse pharmacological profiles.

Strategic Fluorination of the Propiophenone Scaffold

The introduction of fluorine atoms onto the propiophenone scaffold can dramatically alter its biological activity. The position and number of fluorine substituents can influence:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with target proteins, enhancing binding affinity.

  • Lipophilicity: Fluorination can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

A Comparative Look: 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone vs. Other Fluorinated Analogs

Based on established SAR principles, we can project the potential advantages and disadvantages of the specific substitution pattern of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone in comparison to other fluorinated analogs.

Structural Features of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

This compound possesses a unique combination of halogen substitutions on both phenyl rings:

  • 4'-Chloro and 3'-Fluoro Substitution on the Propiophenone Phenyl Ring: This pattern of halogenation is known to influence the electronic properties of the carbonyl group and the overall lipophilicity of the molecule. The presence of a chlorine atom at the 4'-position and a fluorine atom at the 3'-position can create a specific electronic environment that may be crucial for target engagement.

  • 3-Fluoro Substitution on the 3-Phenyl Ring: This substitution on the second phenyl ring further modulates the compound's properties and provides an additional point of interaction with biological targets.

Hypothesized Performance Advantages

The specific halogenation pattern of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone may confer several advantages over other fluorinated propiophenones:

  • Enhanced Target Specificity: The precise arrangement of chloro and fluoro substituents could lead to a higher affinity and selectivity for a particular biological target, such as a kinase or a receptor.

  • Improved Pharmacokinetic Profile: The combination of chlorine and fluorine may optimize the balance between lipophilicity and aqueous solubility, leading to improved oral bioavailability and a more favorable distribution profile.

  • Increased Potency: The electron-withdrawing nature of the halogens can enhance the molecule's interaction with the target's active site, potentially leading to increased potency.

Comparative Analysis with Other Fluorinated Propiophenones

To illustrate the potential impact of different fluorination patterns, let's consider a hypothetical comparison with other analogs.

Compound Substitution Pattern Predicted Properties and Potential Biological Activity
4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone 4'-Chloro, 3'-Fluoro on propiophenone ring; 3-Fluoro on 3-phenyl ringPotentially balanced lipophilicity and electronic properties, which could lead to good oral bioavailability and potent, selective inhibition of a target kinase.
4'-Fluoro-3-(4-fluorophenyl)propiophenone 4'-Fluoro on both phenyl ringsIncreased lipophilicity compared to non-fluorinated analogs, which may enhance cell permeability. The symmetrical fluorination might lead to high affinity but potentially lower selectivity.
3',4'-Difluoro-3-phenylpropiophenone 3',4'-Difluoro on propiophenone ringThe two adjacent fluorine atoms would create a strong dipole, potentially leading to specific interactions with the target protein. This could result in high potency.
4'-Trifluoromethyl-3-phenylpropiophenone 4'-Trifluoromethyl on propiophenone ringThe trifluoromethyl group is a strong electron-withdrawing group and can significantly increase lipophilicity. This may lead to enhanced metabolic stability and cell penetration, but could also increase non-specific binding.

Potential Therapeutic Applications

Given the known biological activities of related fluorinated compounds, 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and its analogs are promising candidates for several therapeutic areas:

  • Oncology: Many kinase inhibitors used in cancer therapy feature fluorinated phenyl rings. The specific substitution pattern of the target compound could make it a selective inhibitor of kinases implicated in cancer cell proliferation and survival.

  • Neurodegenerative Diseases: There is growing interest in developing small molecules that can cross the blood-brain barrier and modulate targets involved in neuroinflammation and neuronal cell death. The lipophilicity conferred by the halogen atoms may facilitate brain penetration.[1]

  • Inflammatory Diseases: Propiophenone derivatives have been explored for their anti-inflammatory properties. Fluorination could enhance the potency and duration of action of these compounds.

Experimental Protocols

Synthesis of Fluorinated Propiophenones

A common method for synthesizing propiophenone derivatives is through a Friedel-Crafts acylation reaction.

General Procedure:

  • To a solution of a substituted benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture to 0°C and slowly add a substituted propanoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

General Procedure:

  • In a microplate, combine the kinase, a fluorescently labeled substrate peptide, and ATP in a buffer solution.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells.

General Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add a reagent such as MTT or resazurin to measure cell viability.

  • Measure the absorbance or fluorescence and calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of a fluorinated propiophenone and how modifications to these components can influence biological activity.

SAR cluster_0 Fluorinated Propiophenone Core Propiophenone Propiophenone Scaffold R1 R1 (e.g., 4'-Cl, 3'-F) Propiophenone->R1 Modulates Carbonyl Reactivity & Lipophilicity Linker Propyl Chain Propiophenone->Linker Influences Conformation R2 R2 (e.g., 3'-F) Propiophenone->R2 Affects Target Binding & Specificity

Caption: Structure-Activity Relationship (SAR) of Fluorinated Propiophenones.

Conclusion

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While direct comparative data is currently lacking, the principles of medicinal chemistry suggest that its unique halogenation pattern could confer advantageous properties, including enhanced potency, selectivity, and a favorable pharmacokinetic profile. Further investigation into the synthesis and biological evaluation of this and related analogs is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the rich chemical space of fluorinated propiophenones.

References

  • AbbVie Inc. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 59(12), 5693–5709. [Link]

  • Bentham Science Publishers. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Broad Institute. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Broad Institute. [Link]

  • Cavalleri, B., Bellasio, E., & Testa, E. (1969). [Fluorurated organic compounds with potential biological activity. IV. Synthesis of alpha-fluoro-beta-(3,4-dihydroxyphenyl) propionic acid]. Il Farmaco; edizione scientifica, 24(4), 402–417. [Link]

  • Dam, J., & Dam, E. (1981). The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. Xenobiotica; the fate of foreign compounds in biological systems, 11(5), 321–329. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Google Patents. (2020). Fluorine-containing compound and anti-cancer medical use thereof.
  • Google Patents. (2021). Neuroprotective compounds and methods of use thereof.
  • IJCESR. (2024). IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. IJCESR. [Link]

  • International Journal of Molecular Sciences. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. ACS Publications. [Link]

  • MDPI. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science (New York, N.Y.), 317(5846), 1881–1886. [Link]

  • NextSDS. (n.d.). 4'-CHLORO-3'-FLUORO-3-(3-FLUOROPHENYL)PROPIOPHENONE. NextSDS. [Link]

  • Ni, Y., & Mueser, T. C. (2010). Discovery of a Pro-neurogenic, Neuroprotective Chemical. Cell, 142(5), 685–696. [Link]

  • Pharmaceuticals. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. [Link]

  • S. K. G. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & medicinal chemistry letters, 22(6), 2248–2252. [Link]

  • U.S. Patent. (2016). Neuroprotective compounds and use thereof.
  • U.S. Patent and Trademark Office. (2016). Neuroprotective chemicals and methods for identifying and using same.

Sources

Comparative

LC-MS/MS Method Development and Validation for 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone: A Comparative Guide

As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of operational steps, but as a system of mechanistic choices. The quantification of highly halogenated, hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of operational steps, but as a system of mechanistic choices. The quantification of highly halogenated, hydrophobic intermediates such as 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone presents unique chromatographic and ionization challenges.

This guide provides an objective, data-driven comparison of stationary phases and ionization techniques, culminating in a self-validating protocol engineered to meet rigorous .

Physicochemical Profiling & The Analytical Challenge

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone is a complex diaryl-aliphatic ketone characterized by its dense halogenation (one chlorine, two fluorines).

Mechanistic Rationale:

  • High Lipophilicity (LogP > 4.0): The molecule is highly hydrophobic, meaning standard reversed-phase retention will be excessively strong if organic modifier concentrations are not optimized.

  • Electronegativity & Polarizability: The multiple halogens create localized dipoles and regions of high polarizability. Standard C18 columns rely purely on dispersive (hydrophobic) forces, which often fail to exploit these unique electronic features, leading to poor selectivity against endogenous lipid matrices.

  • Proton Affinity: The propiophenone carbonyl oxygen serves as an excellent proton acceptor, making positive ion mode ( [M+H]+ ) the logical choice for mass spectrometry.

Comparative Analysis: Stationary Phase Selection

To establish the most robust method, we compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.

The Causality of Column Chemistry

While C18 columns separate analytes based solely on hydrophobicity, PFP columns offer orthogonal retention mechanisms. The electron-deficient fluorinated ring of the PFP phase engages in π−π interactions, dipole-dipole interactions, and halogen bonding with the analyte's chlorinated and fluorinated rings.

Crucial Solvent Choice: When using PFP columns, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile possesses π electrons that compete with the analyte for the PFP stationary phase, effectively neutralizing the column's unique selectivity.

G Analyte Halogenated Propiophenone C18 C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Disp Dispersive Interactions C18->Disp PFP->Disp Pi π-π & Halogen Bonding PFP->Pi Res1 Generic Selectivity Disp->Res1 Res2 Orthogonal Selectivity Pi->Res2

Fig 1: Mechanistic retention logic comparing C18 and PFP stationary phases.

Performance Comparison Data
MetricStandard C18 (50 x 2.1 mm, 1.7 µm)PFP (50 x 2.1 mm, 1.7 µm)
Organic Modifier Acetonitrile (0.1% FA)Methanol (0.1% FA)
Retention Time (Rt) 1.85 min2.15 min
Peak Asymmetry (Tf) 1.45 (Tailing observed)1.05 (Excellent symmetry)
Matrix Effect (MF) 68% (Ion suppression)94% (Minimal suppression)
Theoretical Plates (N) ~8,500~12,200

Verdict: The PFP column with Methanol is superior. The halogen bonding resolves the analyte away from early-eluting hydrophobic matrix lipids, dramatically improving the Matrix Factor (MF) and peak shape.

Comparative Analysis: Ionization Source (ESI vs. APCI)

Halogenated compounds often exhibit variable ionization efficiencies. We evaluated Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) . indicate that highly non-polar halogenated species sometimes benefit from gas-phase ionization (APCI) to mitigate matrix suppression.

Ionization SourceS/N Ratio (at 1 ng/mL)LLOQ AchievedMatrix Suppression Susceptibility
ESI (+) 150:10.5 ng/mLHigh (Requires SIL-IS correction)
APCI (+) 45:12.0 ng/mLLow

Verdict: While APCI resists matrix effects better, ESI(+) provides a 3-fold increase in sensitivity. To counteract ESI matrix suppression, we implement a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -labeled analog). The SIL-IS co-elutes exactly with the analyte, experiencing identical suppression, thereby making the quantitation dynamically self-correcting and self-validating.

Step-by-Step ICH M10 Validation Protocol

To ensure absolute trustworthiness, this methodology is designed as a closed-loop, self-validating system. Every batch must pass System Suitability Testing (SST) before sample analysis proceeds.

G Sys System Suitability (Self-Validation) Ext Sample Extraction (SLE Workflow) Sys->Ext LC PFP Chromatographic Separation Ext->LC MS ESI-MS/MS Quantitation LC->MS Data ICH M10 Acceptance Criteria MS->Data Data->Sys Feedback Loop (QC Pass/Fail)

Fig 2: Self-validating bioanalytical workflow compliant with ICH M10 guidelines.

Phase 1: Sample Preparation via Supported Liquid Extraction (SLE)

Causality: Protein precipitation leaves too many residual lipids, causing ESI suppression. SLE mimics liquid-liquid extraction but on a solid diatomaceous earth support, yielding ultra-clean extracts for lipophilic ketones.

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 100 µL of 0.5 M Ammonium Hydroxide to keep the analyte fully un-ionized.

  • Load onto an SLE+ plate; apply gentle vacuum to absorb the aqueous sample into the sorbent. Wait 5 minutes.

  • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:Methanol with 0.1% FA).

Phase 2: Chromatographic Parameters
  • Column: Phenomenex Kinetex PFP, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.0 min: Ramp to 95% B

    • 2.0 - 3.0 min: Hold at 95% B (Washes hydrophobic matrix)

    • 3.0 - 3.1 min: Return to 40% B

    • 3.1 - 4.5 min: Re-equilibration

Phase 3: Mass Spectrometry (ESI+)
  • Precursor Ion: Calculate exact mass for [M+H]+ . For 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone (Chemical Formula: C15​H11​ClF2​O ), the monoisotopic mass is ~280.05. Precursor m/z≈281.1 .

  • Product Ion (Quantifier): m/z 139.0 (Typical alpha-cleavage yielding the fluorobenzoyl cation).

  • Product Ion (Qualifier): m/z 111.0.

  • Collision Energy (CE): 25 eV (Optimized for maximum fragmentation efficiency).

Phase 4: ICH M10 Validation Execution
  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. Interference at the analyte retention time must be ≤20% of the LLOQ response.

  • Accuracy & Precision: Run 3 independent batches. Each batch must contain a calibration curve and 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High). Acceptance: ±15% of nominal concentration ( ±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in neat solvent. The IS-normalized MF must have a Coefficient of Variation (CV) ≤15% .

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles Source: Analytical Chemistry (PubMed / NIH) URL: [Link]

Validation

A Researcher's Guide to the Potential Biological Activities of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone Isomers

In the landscape of medicinal chemistry, the subtle interplay of a molecule's three-dimensional structure and its biological function is a central theme. This guide delves into the prospective biological activities of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the subtle interplay of a molecule's three-dimensional structure and its biological function is a central theme. This guide delves into the prospective biological activities of the isomers of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone, a halogenated propiophenone derivative. While direct experimental data for this specific compound and its enantiomers are not yet prevalent in publicly accessible literature, this document serves as a predictive comparison for researchers. By examining the established biological profiles of structurally analogous compounds, we can construct a scientifically grounded hypothesis regarding the potential therapeutic applications of these isomers. This guide will further provide detailed experimental protocols to empower researchers to empirically validate these predictions.

The core of our analysis rests on the principle of structure-activity relationships (SAR), where the biological effect of a molecule is correlated with its chemical structure. The propiophenone scaffold is a versatile backbone found in a variety of biologically active molecules.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacological profile.[2][3][4] Furthermore, the presence of a chiral center in 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone necessitates a comparative evaluation of its individual enantiomers, as stereoisomers often exhibit distinct pharmacological and toxicological properties.[5]

Chemical Structure and Stereoisomerism

4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone possesses a single stereocenter at the third carbon of the propane chain, giving rise to two enantiomers: the (R)- and (S)-isomers.

G cluster_R (R)-4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone cluster_S (S)-4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone R_isomer R_isomer S_isomer S_isomer

Caption: The (R) and (S) enantiomers of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone.

The precise spatial arrangement of the substituents around this chiral center can dramatically affect how the molecule interacts with chiral biological targets such as enzymes and receptors.

Synthetic Considerations

The synthesis of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone would likely proceed via a Friedel-Crafts acylation or a related reaction to construct the propiophenone core. A plausible route could involve the reaction of 1-chloro-2-fluorobenzene with 3-(3-fluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst.

G 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone 1-Chloro-2-fluorobenzene->4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone + 3-(3-Fluorophenyl)propionyl chloride (Lewis Acid Catalyst)

Caption: A potential synthetic route to the target propiophenone.

To investigate the distinct biological activities of the enantiomers, either a stereoselective synthesis or a resolution of the racemic mixture is necessary. Chiral chromatography or diastereomeric salt formation are common methods for resolving enantiomers. Asymmetric synthesis, employing a chiral catalyst or auxiliary, would be a more elegant approach to directly obtain the desired enantiomer.[6]

Predicted Biological Activity Profile Based on Structural Analogs

Given the lack of direct experimental data, we turn to the documented activities of structurally related propiophenone and acetophenone derivatives to infer the potential biological profile of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone isomers.

Compound Class Reported Biological Activities Potential for Target Compound Reference(s)
Phenylpropiophenone DerivativesAnticancer activity against various cell lines (HeLa, MCF-7, PC-3).The propiophenone core suggests potential cytotoxic effects against cancer cells.[7][8]
Brominated PropiophenonesAnticancer, antimicrobial, and anti-inflammatory properties.The presence of halogens in the target molecule may confer similar activities.[2]
Halogenated AcetophenonesBuilding blocks for analgesic and anti-inflammatory agents.The 4'-chloro-3'-fluoro substitution pattern may lead to anti-inflammatory or analgesic properties.[9]
Propiophenone (general)Phytotoxic effects.While less relevant for drug development, this indicates general biological reactivity.[10]
Cinnamide Derivatives (structurally related)Antibacterial and anticancer activities.The phenylpropanoid-like structure could exhibit similar bioactivities.[11]

The recurring themes of anticancer and anti-inflammatory activities among these analogs provide a strong rationale for investigating the isomers of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone in these therapeutic areas. The differential effects of enantiomers are well-documented in pharmacology; for instance, the (R)-enantiomer of the selective norepinephrine reuptake inhibitor atomoxetine is the active therapeutic agent.[12][13] It is therefore highly probable that the (R)- and (S)-isomers of our target compound will exhibit significant differences in potency and efficacy.

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of the 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone isomers, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro assays.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay will determine the potential anticancer activity of the isomers by measuring their effect on the viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials:

  • (R)- and (S)-4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

  • Human cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Isomers A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Experimental Protocol 2: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay will evaluate the potential anti-inflammatory properties of the isomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of each isomer to inhibit the production of nitric oxide in RAW 264.7 macrophage cells.

Materials:

  • (R)- and (S)-4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of each isomer for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each isomer concentration relative to the vehicle control.

Conclusion and Future Directions

The isomers of 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone represent an intriguing pair of molecules with unexplored biological potential. Based on the established activities of structurally related compounds, we hypothesize that these isomers may possess anticancer and anti-inflammatory properties, with the likelihood of significant stereochemical differentiation in their biological effects. The provided experimental protocols offer a clear path for the initial in vitro evaluation of these predictions.

Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to enable a definitive comparison of their biological activities. Subsequent studies could explore their mechanism of action, in vivo efficacy in animal models, and their potential as intermediates in the synthesis of more complex, chiral pharmaceutical agents. This systematic approach will be crucial in unlocking the full therapeutic potential of these novel chemical entities.

References

  • Benchchem. Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.
  • Benchchem.
  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-55. [Link]

  • MDPI. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. [Link]

  • ResearchGate. Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]

  • Wikipedia. Atomoxetine. [Link]

  • MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

  • Wiley Online Library. (1999). Enantiocontrolled Synthesis of Fluoro-Organic Compounds: Stereochemical Challenges and Biomedical Targets. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2014). Natural and engineered biosynthesis of fluorinated natural products. [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]

  • ResearchGate. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.